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  • Product: Ac-Lys-D-Ala-D-lactic acid acetate
  • CAS: 282729-62-8

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Ac-Lys-D-Ala-D-lactic acid acetate

Structural Basis of Vancomycin Resistance and Depsipeptide Properties Executive Summary Ac-Lys-D-Ala-D-Lac (Acetate salt) is a synthetic tripeptide mimetic central to the study of glycopeptide antibiotic resistance, spec...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Basis of Vancomycin Resistance and Depsipeptide Properties

Executive Summary

Ac-Lys-D-Ala-D-Lac (Acetate salt) is a synthetic tripeptide mimetic central to the study of glycopeptide antibiotic resistance, specifically the VanA and VanB phenotypes in Vancomycin-Resistant Enterococci (VRE). Structurally, it represents the C-terminal epitope of the modified peptidoglycan precursor found in resistant bacterial strains.

The substitution of the terminal amide linkage (D-Ala-D-Ala) with an ester linkage (D-Ala-D-Lac) reduces vancomycin binding affinity by approximately 1,000-fold .[1] This guide details the chemical architecture, thermodynamic properties, and synthesis of this critical ligand, serving as a reference for drug discovery programs targeting VRE.

Chemical Architecture & Stereochemistry

The molecule is a depsipeptide , a peptide analog where one or more amide bonds (-CONH-) are replaced by ester bonds (-COO-).

ComponentChemical FunctionStructural Role in VRE Model
N-Acetyl (Ac) N-terminal CapPrevents polymerization; mimics the peptide chain extension found in native peptidoglycan.
L-Lysine (Lys) Linker ResidueMimics the L-Lys (or m-DAP) residue at position 3 of the pentapeptide stem. The

-amine is positively charged (acetate salt form).
D-Alanine (D-Ala) Central ResidueProvides the methyl group for hydrophobic interaction with Vancomycin; maintains D-configuration critical for recognition.
D-Lactic Acid (D-Lac) C-Terminal ResidueThe Resistance Determinant. Replaces the terminal D-Alanine.[2][3] Contains a hydroxyl group instead of an amine, forming an ester linkage.
Acetate CounterionStabilizes the protonated

-amine of Lysine (

).
Molecular Formula & Mass[4][5]
  • Formula (Free Base):

    
    
    
  • Molecular Weight: ~331.37 g/mol (Free acid basis)

  • Salt Form: Acetate (

    
    ) typically adds ~60.05  g/mol  per equivalent.
    
Mechanistic Significance: The "Atomic Deletion"

The transition from susceptibility to resistance hinges on a single atom mutation: the replacement of the amide nitrogen (NH) with an ester oxygen (O).[6]

The 5-Point Hydrogen Bond Network

Native Vancomycin binds the wild-type D-Ala-D-Ala terminus via five precise hydrogen bonds.

  • Susceptible (D-Ala-D-Ala): The terminal amide NH serves as a hydrogen bond donor to the carbonyl of Vancomycin residue 4.

  • Resistant (D-Ala-D-Lac): The ester oxygen cannot donate a hydrogen bond. Furthermore, the oxygen lone pairs create electrostatic repulsion against the Vancomycin carbonyl.

Thermodynamic Consequence:

  • Loss of Enthalpy (

    
    ):  Removal of one H-bond (~1–3 kcal/mol).
    
  • Destabilization: Electronic repulsion between the ester oxygen and the antibiotic backbone.

  • Result:

    
     shifts from 
    
    
    
    (Wild Type) to
    
    
    (Resistant).

VRE_Mechanism cluster_0 Interaction Outcome Vancomycin Vancomycin Binding Pocket DAlaDAla Wild Type Target (D-Ala-D-Ala) Vancomycin->DAlaDAla High Affinity (5 H-Bonds) DAlaDLac VRE Target (D-Ala-D-Lac) Vancomycin->DAlaDLac Low Affinity (4 H-Bonds + Repulsion) ResultWT Cell Wall Synthesis Inhibited (Death) DAlaDAla->ResultWT ResultVRE Cell Wall Synthesis Proceeds (Resistance) DAlaDLac->ResultVRE

Figure 1: Comparative binding logic of Vancomycin to susceptible vs. resistant peptidoglycan termini.

Physicochemical Properties[1][5][6]
Solubility and Stability
  • Solubility: Highly soluble in water (>10 mg/mL) due to the polar carboxyl terminus and the charged Lysine side chain.

  • pH Sensitivity (Critical): The depsipeptide (ester) bond is significantly more labile than standard amide bonds.

    • Avoid high pH (>8.5): Risk of saponification (hydrolysis) of the ester.

    • Storage: Lyophilized powder at -20°C. Solutions should be fresh or frozen at -80°C.

Binding Affinity Data (Reference Values)

The following table summarizes the thermodynamic shift caused by the depsipeptide substitution.

ParameterLigand: Ac-Lys-D-Ala-D-Ala (WT)Ligand: Ac-Lys-D-Ala-D-Lac (VRE)Impact

(Dissociation Constant)


~1000-fold loss in affinity

~ -8.0 kcal/mol~ -4.0 kcal/molLess favorable energy
H-Bond Count 54Loss of critical donor
Electronic Effect AttractiveRepulsive (Lone pair clash)Destabilizing
Synthesis Protocol: The Depsipeptide Challenge

Standard Solid Phase Peptide Synthesis (SPPS) is inefficient for forming the ester bond directly on-resin due to the lower nucleophilicity of the hydroxyl group compared to amines.

Best Practice: Use a Solution-Phase Building Block strategy. The D-Ala-D-Lac ester is formed in solution, purified, and then coupled to the resin-bound Lysine as a single unit.

Step-by-Step Methodology

Phase 1: Synthesis of the Depsipeptide Block (D-Ala-D-Lac)

  • Starting Materials: N-Cbz-D-Alanine and Benzyl-D-Lactate.

  • Esterification: Activate N-Cbz-D-Ala (using EDC/DMAP) and react with Benzyl-D-Lactate in DCM (Dichloromethane).

    • Note: DMAP is essential to catalyze the ester formation.

  • Deprotection (Hydrogenolysis): Remove the Benzyl ester and Cbz group simultaneously (or selectively depending on strategy) using

    
     to yield the free acid/amine block suitable for coupling, or keep N-protection if coupling to Lysine in solution.
    
    • Target Intermediate: Fmoc-D-Ala-D-Lac-OH (if adapting for Fmoc SPPS).

Phase 2: SPPS Assembly (Fmoc Chemistry)

  • Resin Loading: Use 2-Chlorotrityl Chloride resin. Load Fmoc-Lys(Boc)-OH.

    • Why: This resin allows cleavage of the peptide under very mild acidic conditions, preserving the ester bond if it were sensitive (though D-Ala-D-Lac is relatively stable to TFA).

  • Deprotection: Remove Fmoc with 20% Piperidine in DMF.

  • Coupling the Block: Couple the pre-formed Fmoc-D-Ala-D-Lac-OH block using DIC/Oxyma Pure.

    • Critical: Avoid strong bases during coupling to prevent epimerization of the D-Ala alpha-carbon.

  • Final Acetylation: Remove N-terminal Fmoc. React with Acetic Anhydride/Pyridine to cap the N-terminus (forming the "Ac-" group).

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This removes the resin and the Boc protecting group on Lysine.

  • Purification: Reverse-phase HPLC (C18 column). Mobile phase: Water/Acetonitrile with 0.1% TFA.

  • Salt Exchange: Lyophilize from dilute Acetic Acid to convert TFA salt to Acetate salt .

Synthesis_Workflow cluster_solution Phase 1: Solution Synthesis (Building Block) cluster_spps Phase 2: SPPS Assembly Step1 Activate Protected D-Ala (EDC/DMAP) Step2 React with Protected D-Lac Step1->Step2 Step3 Purify Depsipeptide Block (Fmoc-D-Ala-D-Lac-OH) Step2->Step3 Step5 Couple Depsipeptide Block Step3->Step5 Add to SPPS Step4 Resin-Lys(Boc)-NH2 Step4->Step5 Step6 N-Terminal Acetylation Step5->Step6 Step7 TFA Cleavage & Purification Step6->Step7

Figure 2: Hybrid solution/solid-phase synthesis strategy to ensure ester bond integrity.

Experimental Applications
Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for validating the loss of affinity in VRE models.

Protocol:

  • Ligand Prep: Dissolve Ac-Lys-D-Ala-D-Lac acetate in the experimental buffer (e.g., 50 mM HEPES, pH 7.5). Concentration should be ~10–20x the expected

    
     (requires high concentration, ~20-50 mM, due to weak binding).
    
  • Protein Prep: Vancomycin (or derivative) in the exact same buffer at ~1-2 mM.

  • Titration: Inject Ligand into Protein (or vice versa, depending on solubility limits).

    • Note: Because binding is weak (

      
       range), the isotherm may not reach full saturation. Fix the stoichiometry (N) to 1.0 during fitting if the curve is shallow.
      
NMR Spectroscopy

Use NMR to verify the depsipeptide linkage.

  • 1H NMR: Look for the D-Lac

    
    -proton. It will be shifted downfield (
    
    
    
    ppm) compared to the D-Ala
    
    
    -proton due to the adjacent ester oxygen.
  • 13C NMR: The ester carbonyl (

    
     ppm) is distinct from the amide carbonyls.
    
References
  • Bugg, T. D., et al. (1991). "Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor." Science, 254(5030), 413-417.

  • Walsh, C. T., et al. (1996). "Bacterial resistance to vancomycin: five genes and one missing hydrogen bond." Chemistry & Biology, 3(1), 21-28.

  • Lessard, I. A., & Walsh, C. T. (1999). "VanX, a zinc dipeptidase from vancomycin-resistant enterococci: purification, characterization, active site residues, and substrate specificity." Proceedings of the National Academy of Sciences, 96(3), 11028-11032.

  • McComas, C. C., et al. (2003). "Synthesis and evaluation of vancomycin aglycon analogues that bind D-Ala-D-Lac." Journal of the American Chemical Society, 125(31), 9314-9315.

  • Healy, V. L., et al. (2000). "Thermodynamics of binding of vancomycin to D-Ala-D-Ala and D-Ala-D-Lac ligands." Chemistry & Biology, 7(2), 109-119.

Sources

Exploratory

Role of D-Ala-D-Lac depsipeptides in bacterial cell wall synthesis

Title: Technical Deep Dive: The Role of D-Ala-D-Lac Depsipeptides in Bacterial Cell Wall Synthesis Subtitle: Mechanisms of Glycopeptide Resistance, Enzymatic Pathways, and Therapeutic Countermeasures Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Deep Dive: The Role of D-Ala-D-Lac Depsipeptides in Bacterial Cell Wall Synthesis Subtitle: Mechanisms of Glycopeptide Resistance, Enzymatic Pathways, and Therapeutic Countermeasures

Executive Summary

The emergence of Vancomycin-Resistant Enterococci (VRE) and Vancomycin-Resistant Staphylococcus aureus (VRSA) represents a critical failure point in conventional glycopeptide therapy. The core resistance mechanism hinges on a subtle yet thermodynamically profound molecular substitution: the replacement of the terminal D-Alanine (D-Ala) with D-Lactate (D-Lac) in the peptidoglycan precursor stem.

This guide provides a rigorous technical analysis of the D-Ala-D-Lac depsipeptide , detailing the enzymatic cascade responsible for its synthesis, the structural basis for antibiotic evasion, and the experimental protocols required to characterize these precursors in a research setting.

Molecular Mechanism: The Depsipeptide Switch

The Standard Pathway (Susceptible)

In wild-type Gram-positive bacteria, the cell wall is cross-linked via a pentapeptide stem terminating in D-Ala-D-Ala .

  • Ligase: The housekeeping enzyme Ddl (D-Ala-D-Ala ligase) fuses two D-Ala residues.

  • Target Interaction: Vancomycin binds to the D-Ala-D-Ala terminus via five hydrogen bonds , forming a high-affinity complex (

    
    ). This steric occlusion prevents Transglycosylases and Transpeptidases (PBPs) from cross-linking the cell wall, leading to osmotic lysis.
    
The Resistance Pathway (Resistant)

Upon induction of the van operon, the bacteria reprogram their peptidoglycan synthesis to terminate in D-Ala-D-Lac .[1]

  • Chemical Change: The amide linkage (-NH-CO-) between the two terminal alanines is replaced by an ester linkage (-O-CO-), creating a depsipeptide .

  • Thermodynamic Consequence:

    • Loss of Donor: The amide proton (NH) required for the central hydrogen bond with Vancomycin's carbonyl group is eliminated.

    • Electronic Repulsion: The oxygen atom of the ester linkage introduces a lone-pair repulsion against the carbonyl oxygen of Vancomycin.

    • Result: Binding affinity drops by approximately 1,000-fold (

      
      ), rendering the antibiotic ineffective at clinical concentrations.
      
Visualization: The Hydrogen Bond Loss

The following diagram illustrates the critical interaction difference between the susceptible and resistant phenotypes.

VancomycinBinding cluster_mechanism Thermodynamic Impact Vancomycin Vancomycin Binding Pocket DAlaDAla D-Ala-D-Ala (Susceptible) Vancomycin->DAlaDAla 5 H-Bonds High Affinity (Kd ~1uM) DAlaDLac D-Ala-D-Lac (Resistant) Vancomycin->DAlaDLac 4 H-Bonds + Repulsion Low Affinity (Kd >1mM) Loss Loss of NH...O Bond (Critical H-Bond) DAlaDLac->Loss Repulsion Lone Pair Repulsion (O...O Interaction) DAlaDLac->Repulsion

Caption: Comparison of Vancomycin binding modes. The D-Ala-D-Lac substitution eliminates a critical H-bond, causing a ~1000-fold affinity drop.

The van Resistance Operons: Enzymatic Cascade

The synthesis of D-Ala-D-Lac is not a single-step process but requires a coordinated enzymatic pathway encoded by the van gene clusters (primarily vanA and vanB).

Key Enzymes and Functions
EnzymeClassFunctionMechanism
VanR Response RegulatorTranscriptional ActivatorPhosphorylated by VanS; binds promoter to induce vanHAX.
VanS Histidine KinaseSensorDetects glycopeptides/cell wall stress; autophosphorylates.[2]
VanH DehydrogenaseD-Lac SynthesisReduces Pyruvate to D-Lactate using NADH/NADPH.
VanA/B LigaseDepsipeptide SynthesisLigates D-Ala and D-Lac (ester bond) to form D-Ala-D-Lac .
VanX D,D-DipeptidasePrecursor HydrolysisCleaves endogenous D-Ala-D-Ala to prevent its incorporation.[3]
VanY D,D-CarboxypeptidaseEditingCleaves terminal D-Ala from any escaping pentapeptides.
Pathway Logic

The system must simultaneously produce the resistant precursor (VanH + VanA) and destroy the susceptible precursor (VanX). Without VanX, the housekeeping Ddl enzyme would continue to produce D-Ala-D-Ala, leading to a mixed cell wall that remains partially sensitive.

VanPathway cluster_result Cell Wall Phenotype Pyruvate Pyruvate VanH VanH (Dehydrogenase) Pyruvate->VanH Reduction DAla D-Alanine VanA VanA/B (Ligase) DAla->VanA Ddl Host Ddl (Housekeeping) DAla->Ddl DLac D-Lactate VanH->DLac DAlaDLac D-Ala-D-Lac (Resistant) VanA->DAlaDLac Ester Bond Formation VanX VanX (Dipeptidase) VanX->DAla Recycling DAlaDAla D-Ala-D-Ala (Susceptible) Ddl->DAlaDAla DLac->VanA DAlaDAla->VanX Hydrolysis CellWall Resistant Cell Wall (Depsipeptide Termini) DAlaDLac->CellWall Incorporation into Peptidoglycan

Caption: The enzymatic cascade of Van resistance. VanH and VanA synthesize the depsipeptide, while VanX eliminates the susceptible dipeptide.

Experimental Protocol: Analysis of Cytoplasmic Precursors

To validate the presence of D-Ala-D-Lac depsipeptides or assess the efficacy of novel inhibitors, researchers must extract and quantify cytoplasmic peptidoglycan precursors.

Protocol Overview

Objective: Isolate UDP-linked muramyl pentapeptides and pentadepsipeptides from the bacterial cytoplasm and separate them using HPLC-MS.

Step-by-Step Methodology
  • Culture & Induction:

    • Inoculate Enterococcus faecium (or target strain) in BHI broth.

    • Grow to exponential phase (

      
      ).
      
    • Induction: Add sub-lethal concentration of Vancomycin (e.g.,

      
       for VanA strains) for 45–60 minutes to trigger the van operon.
      
  • Harvesting:

    • Chill culture rapidly on ice to halt metabolism.

    • Centrifuge at

      
       for 10 min at 
      
      
      
      .
    • Wash pellet with ice-cold 0.9% NaCl.

  • Extraction (Boiling Water Method):

    • Resuspend pellet in boiling water (

      
      ) or 5% Trichloroacetic acid (TCA) .
      
    • Incubate for 15–30 minutes with vigorous agitation. Note: Boiling water is preferred for MS compatibility; TCA requires ether extraction to remove acid.

    • Centrifuge at

      
       for 30 min to remove cell debris.
      
    • Collect supernatant (contains cytoplasmic pool).

  • HPLC-MS Analysis:

    • Column: C18 Reverse-Phase (e.g., Symmetry C18,

      
      , 
      
      
      
      ).
    • Buffer A: 50 mM Ammonium Formate, pH 4.0 (or 0.1% Formic Acid).

    • Buffer B: Acetonitrile (or Methanol).

    • Gradient: 0% to 20% B over 30 minutes.

    • Detection: UV at 262 nm (uridine absorption) and MS (Negative ion mode).

  • Data Interpretation:

    • Susceptible Peak: UDP-MurNAc-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala (Mass: ~1149 Da).

    • Resistant Peak: UDP-MurNAc-L-Ala-D-Glu-L-Lys-D-Ala-D-Lac (Mass: ~1150 Da). Note: The mass difference is +1 Da (NH to O exchange).

HPLCWorkflow cluster_output Expected Data Culture Bacterial Culture (+ Vancomycin Induction) Harvest Harvest & Wash (4°C) Culture->Harvest Extract Extraction (Boiling H2O / TCA) Harvest->Extract Clarify Centrifugation (Remove Debris) Extract->Clarify HPLC HPLC-MS Analysis (C18 Column) Clarify->HPLC Peak1 Peak A: UDP-MurNAc-Pentapeptide (D-Ala-D-Ala) HPLC->Peak1 Peak2 Peak B: UDP-MurNAc-Pentadepsipeptide (D-Ala-D-Lac) HPLC->Peak2

Caption: Workflow for extracting and analyzing cytoplasmic peptidoglycan precursors to confirm resistance phenotype.

Therapeutic Implications: Overcoming the Depsipeptide Barrier

The Challenge

First-generation glycopeptides (Vancomycin) rely entirely on the D-Ala-D-Ala H-bond network. The D-Ala-D-Lac substitution effectively abolishes this primary binding site.

The Solution: Lipoglycopeptides (e.g., Oritavancin)

Oritavancin (and to a lesser extent Dalbavancin/Telavancin) has been engineered to bypass this resistance mechanism through a dual-binding mode .

  • Membrane Anchoring: A hydrophobic 4'-chlorobiphenylmethyl side chain anchors the drug into the bacterial cell membrane. This increases the local concentration of the antibiotic near the lipid II synthesis sites.

  • Secondary Binding Site: Oritavancin binds to the pentaglycyl bridge (in Staphylococci) or the cross-link segments (Asp/Asn in Enterococci), and dimerizes.

  • Cooperative Affinity: Even though the affinity for the D-Ala-D-Lac terminus is low, the membrane anchoring and secondary binding interactions provide enough binding energy to stabilize the complex and inhibit transglycosylation.

Table 1: Comparative Mechanisms of Action

FeatureVancomycinOritavancin
Primary Target D-Ala-D-Ala TerminusD-Ala-D-Ala & D-Ala-D-Lac Termini
Binding Mode 5 Hydrogen BondsH-Bonds + Membrane Anchoring + Dimerization
Affinity for VRE Low (

)
High (due to cooperative binding)
Mechanism Steric OcclusionSteric Occlusion + Membrane Depolarization

References

  • Arthur, M., & Courvalin, P. (1993). Genetics and mechanisms of glycopeptide resistance in enterococci. Antimicrobial Agents and Chemotherapy, 37(8), 1563–1571. Link

  • Bugg, T. D., et al. (1991). Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor by vancomycin resistance proteins VanH and VanA. Biochemistry, 30(43), 10408–10415. Link

  • Walsh, C. T., et al. (1996). Bacterial resistance to vancomycin: five genes and one missing hydrogen bond tell the story. Chemistry & Biology, 3(1), 21–28. Link

  • Zhanel, G. G., et al. (2012). Oritavancin: Mechanism of Action.[4] Clinical Infectious Diseases, 54(suppl_3), S214–S219. Link

  • Billot-Klein, D., et al. (1992). Analysis of peptidoglycan precursors in vancomycin-resistant enterococci.[5][6] Antimicrobial Agents and Chemotherapy, 36(7), 1487–1490. Link

Sources

Foundational

Understanding the ester bond function in Ac-Lys-D-Ala-D-lactic acid

The following technical guide details the structural, thermodynamic, and synthetic nuances of the Ac-Lys-D-Ala-D-lactic acid depsipeptide motif. This document is structured to provide actionable insights for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, thermodynamic, and synthetic nuances of the Ac-Lys-D-Ala-D-lactic acid depsipeptide motif. This document is structured to provide actionable insights for researchers investigating glycopeptide resistance mechanisms.

Mechanistic Basis, Chemical Synthesis, and Therapeutic Implications of Vancomycin Resistance

Executive Summary: The Atomic Deletion

The transition from the wild-type peptidoglycan terminus (D-Ala-D-Ala ) to the resistant depsipeptide phenotype (D-Ala-D-Lac ) represents one of the most elegant and devastating molecular evasion strategies in bacterial evolution.

In Vancomycin-Resistant Enterococci (VRE), this resistance is driven by a single atomic substitution: the replacement of the amide nitrogen (-NH-) with an ester oxygen (-O-).[1] This guide analyzes the Ac-Lys-D-Ala-D-Lac motif, a model ligand widely used to deconvolute the thermodynamics of this interaction.

Key Technical Takeaway: The loss of affinity (~1000-fold) is not merely due to the loss of a hydrogen bond. It is driven significantly by electrostatic repulsion between the lone pairs of the depsipeptide ester oxygen and the vancomycin carbonyl oxygen.[2]

Molecular Mechanism: Thermodynamics of Evasion

The Binding Interface

Vancomycin binds the D-Ala-D-Ala terminus via a "lock-and-key" mechanism involving five precise hydrogen bonds.[1] The D-Ala-D-Lac mutation disrupts this interface in two distinct ways:

  • H-Bond Deletion: The amide proton of the terminal D-Ala (the H-bond donor) is replaced by an oxygen atom, which cannot donate a hydrogen bond. This eliminates the central H-bond (H-bond #2 in standard nomenclature).

  • Lone Pair Repulsion: The ester oxygen introduces a lone pair of electrons into the binding pocket. This lone pair faces the carbonyl oxygen of Vancomycin residue 4, creating a destabilizing electrostatic clash.[2]

Thermodynamic Penalty

Quantitative studies using Ac-Lys-D-Ala-D-Lac model ligands demonstrate the magnitude of this shift:

ParameterWild-Type (D-Ala-D-Ala)Resistant (D-Ala-D-Lac)Impact Factor
Linkage Amide (-CONH-)Ester (-COO-)Atom Exchange (N

O)
H-Bonds 54Loss of 1 critical bond
Electrostatics Neutral/AttractiveRepulsiveLone pair-Lone pair clash

(Binding)


~1000-fold reduction

-8.4 kcal/mol-4.2 kcal/mol~4.2 kcal/mol penalty
Visualization of the Interaction

The following diagram illustrates the differential binding network. Note the "Repulsion" vector in the resistant complex.

VancomycinBinding cluster_WT Wild-Type (D-Ala-D-Ala) cluster_Mutant Resistant (D-Ala-D-Lac) V_Res4 Vancomycin Residue 4 (C=O) L_Amide Ligand Amide (N-H) V_Res4->L_Amide H-Bond (Strong) V_Res4_M Vancomycin Residue 4 (C=O) L_Ester Ligand Ester (-O-) V_Res4_M->L_Ester Lone Pair Repulsion V_Res4_M->L_Ester No H-Bond

Figure 1: Comparative binding topology showing the critical electrostatic clash in the D-Ala-D-Lac complex.

Biological Context: The VanHAX Operon

To synthesize Ac-Lys-D-Ala-D-Lac in vivo, bacteria must reprogram their peptidoglycan biosynthesis pathway. This is controlled by the VanHAX gene cluster.

  • VanH (Dehydrogenase): Reduces Pyruvate to D-Lactate.[3][4][5][6] This provides the substrate for the ester bond.

  • VanA (Ligase): The critical enzyme. Unlike the housekeeping Ddl ligase (which links D-Ala to D-Ala), VanA preferentially ligates D-Ala to D-Lac, forming the ester bond.[3][7]

  • VanX (Dipeptidase): A "cleanup" enzyme that hydrolyzes any D-Ala-D-Ala produced by the native host machinery, ensuring only high-purity D-Ala-D-Lac precursors are incorporated into the cell wall.

VanPathway Pyruvate Pyruvate VanH VanH (Dehydrogenase) Pyruvate->VanH DLac D-Lactate VanA VanA (Ligase) DLac->VanA DAla D-Alanine DAla->VanA HostDdl Host Ddl DAla->HostDdl DAlaDAla D-Ala-D-Ala (Susceptible) VanX VanX (Dipeptidase) DAlaDAla->VanX DAlaDLac D-Ala-D-Lac (Resistant) VanH->DLac Reduction VanA->DAlaDLac Ester Bond Formation VanX->DAla Hydrolysis (Removal of WT) HostDdl->DAlaDAla Amide Bond Formation

Figure 2: The VanHAX enzymatic cascade ensuring exclusive production of the resistant depsipeptide precursor.

Experimental Protocol: Synthesis of Ac-Lys-D-Ala-D-Lac

Synthesizing this depsipeptide requires overcoming the lower nucleophilicity of the hydroxyl group compared to an amine. The following protocol uses a Solid Phase Peptide Synthesis (SPPS) approach optimized for depsipeptide formation.

Methodology: Stepwise SPPS on 2-Chlorotrityl Resin

Objective: Synthesize Ac-Lys-D-Ala-D-Lac-COOH. Resin Choice: 2-Chlorotrityl Chloride (2-CTC) resin is essential to prevent diketopiperazine formation and allow mild acid cleavage that preserves the ester bond.

Step 1: Loading the C-Terminal D-Lactate
  • Activation: Swell 2-CTC resin in dry DCM.

  • Loading: Dissolve D-Lactic acid (5 eq) and DIPEA (10 eq) in DCM. Add to resin.[8]

    • Critical: Use anhydrous conditions to prevent hydrolysis of the chloride resin.

  • Incubation: Shake for 2 hours at RT.

  • Capping: Add Methanol (1 mL) to cap unreacted trityl sites (15 min). Wash resin (3x DCM, 3x DMF).

Step 2: Formation of the Ester Bond (The Critical Step)

Standard peptide coupling reagents (HBTU/HATU) are often insufficient for efficient esterification on resin due to the low nucleophilicity of the resin-bound alcohol.

  • Reagents: Fmoc-D-Ala-OH (5 eq), DIC (5 eq), and DMAP (0.1 eq).

    • Note: DMAP (Dimethylaminopyridine) is the catalyst required for acylation of the alcohol.

  • Coupling: Dissolve in minimal DMF/DCM (1:1). Add to the D-Lac-loaded resin.

  • Time: Intermittent agitation for 4–6 hours (or overnight).

    • QC Check: Perform a mini-cleavage and analyze by HPLC/MS to confirm ester formation before proceeding. The ester bond is fragile; avoid high pH.

Step 3: Elongation and Acetylation
  • Fmoc Removal: 20% Piperidine in DMF (2 x 5 min).

  • Coupling Lysine: Couple Fmoc-Lys(Boc)-OH using standard HBTU/DIPEA activation (1 hour).

  • Fmoc Removal: 20% Piperidine in DMF.

  • N-Terminal Acetylation: Treat resin with Acetic Anhydride/Pyridine/DCM (1:2:2) for 30 min.

Step 4: Cleavage and Purification [9]
  • Cleavage: Treat resin with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours.
    
    • Caution: The ester bond is sensitive. Do not exceed cleavage time.

  • Workup: Precipitate in cold diethyl ether. Centrifuge and lyophilize.

  • Purification: Reverse-phase HPLC (C18 column). Gradient: 0-40% ACN in water (0.1% TFA).

    • Target Mass: Calculate exact mass for Ac-Lys-D-Ala-D-Lac (

      
      ).
      

Strategic Implications for Drug Design

Understanding the ester bond function allows for the rational design of next-generation antibiotics that overcome VRE resistance.

Dual-Binding Ligands (Amidines)

Research by the Boger group and others has shown that modifying the vancomycin backbone can restore affinity.

  • Strategy: Replace the carbonyl oxygen of Vancomycin residue 4 with an amidine (

    
    ).
    
  • Mechanism:

    • Against D-Ala-D-Ala: The amidine acts as a hydrogen bond acceptor (similar to the carbonyl).[1]

    • Against D-Ala-D-Lac: The amidine acts as a hydrogen bond donor to the ester oxygen.

    • Result: This converts the electrostatic repulsion (O vs O) into a stabilizing hydrogen bond (NH vs O), restoring potency against VRE.[1]

Oritavancin and Membrane Anchoring

Newer lipoglycopeptides like Oritavancin utilize a hydrophobic chlorobiphenyl tail. While they still face the thermodynamic penalty of the ester bond, the hydrophobic tail anchors the drug into the membrane, increasing the local concentration near the target. This "cooperative binding" compensates for the lower affinity of the binding pocket itself.

References

  • Molecular Basis of Resistance: Bugg, T. D., et al. "Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor." Science 254.5030 (1991): 1490-1493. Link

  • Thermodynamic Analysis: McComas, C. C., et al. "Synthesis and evaluation of vancomycin aglycon analogues that bind D-Ala-D-Lac: confirmation of the repulsive lone pair interaction." Journal of the American Chemical Society 125.31 (2003): 9314-9315. Link

  • Structural Biology: Roper, D. I., et al.[5] "The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of D-alanyl-D-lactate ligase (VanA)." Proceedings of the National Academy of Sciences 97.16 (2000): 8921-8925. Link

  • Synthesis Protocols: Coin, I., et al. "Solid-phase synthesis of depsipeptides: A structural and functional perspective." Journal of Peptide Science 14.1 (2008): 34-43. Link

  • Drug Design (Amidines): Crowley, B. M., et al. "Redesign of vancomycin for treatment of vancomycin-resistant enterococci." Journal of the American Chemical Society 128.46 (2006): 14786-14787. Link

Sources

Exploratory

The Pivotal Role of the Acetyl Group in the Stability of Ac-Lys-D-Ala-D-lactic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary The emergence of vancomycin-resistant bacteria, which utilize a sophisticated mechanism of replacing the D-Ala-D-Ala terminus of peptidogl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of vancomycin-resistant bacteria, which utilize a sophisticated mechanism of replacing the D-Ala-D-Ala terminus of peptidoglycan precursors with D-Ala-D-lactic acid, has posed a significant challenge in clinical practice. This alteration dramatically reduces the binding affinity of vancomycin, rendering the antibiotic ineffective.[1][2][3] The synthetic depsipeptide, Ac-Lys-D-Ala-D-lactic acid, serves as a crucial model compound for studying the intricacies of this resistance mechanism and for the development of novel therapeutics. While the significance of the D-Ala-D-lactic acid moiety is well-established, the contribution of the N-terminal acetyl group on the lysine residue to the overall stability and functionality of this molecule is often understated. This technical guide provides an in-depth analysis of the multifaceted role of the acetyl group, exploring its impact on chemical stability, enzymatic resistance, and conformational properties of Ac-Lys-D-Ala-D-lactic acid.

Introduction: The Chemical Context of Vancomycin Resistance

Vancomycin, a glycopeptide antibiotic, exerts its bactericidal effect by binding with high affinity to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby inhibiting cell wall biosynthesis.[4] High-level resistance, particularly in enterococci, arises from a genetic reprogramming that results in the synthesis of precursors terminating in D-Ala-D-lactic acid.[5] This seemingly subtle change, the substitution of an amide bond with an ester bond, has profound consequences. It eliminates a critical hydrogen bond and introduces electrostatic repulsion, leading to a 1000-fold reduction in vancomycin binding affinity.[6][7] The model compound, Ac-Lys-D-Ala-D-lactic acid, encapsulates the key structural features of this resistant terminus and is instrumental in biochemical and structural studies.[8][9]

The Unseen Guardian: The Significance of the Acetyl Group

The N-terminal acetylation of lysine in Ac-Lys-D-Ala-D-lactic acid is not a mere synthetic convenience; it plays a critical role in the molecule's stability and utility as a research tool. This modification, the addition of a -COCH₃ group to the N-terminal amine, imparts several key properties.[10][11]

Enhancing Proteolytic Stability

One of the most significant contributions of the acetyl group is the enhancement of the peptide's resistance to enzymatic degradation.[12][13] The free N-terminus of a peptide is a primary target for aminopeptidases, which can rapidly cleave the molecule. By "capping" the N-terminus, the acetyl group effectively blocks the action of these exopeptidases, thereby increasing the half-life of Ac-Lys-D-Ala-D-lactic acid in biological assays.[10][12] This increased stability is crucial for ensuring that the molecule remains intact during experiments, providing reliable and reproducible data.

dot

Caption: Acetylation blocks aminopeptidase action, enhancing stability.

Modulating Physicochemical Properties

The acetylation of the N-terminal amine neutralizes its positive charge at physiological pH.[10][14] This alteration in charge can have a significant impact on the molecule's solubility and its interactions with other molecules and biological membranes. While the diacetylated form of the lysine moiety in some commercial products is noted to enhance solubility, the primary N-terminal acetylation contributes to a more hydrophobic character.[8][15] This can influence its behavior in different experimental setups, such as membrane permeability assays or binding studies with hydrophobic pockets of target proteins.

Influencing Conformational Stability

N-terminal acetylation can influence the local conformation of a peptide. By removing the positive charge, it can reduce electrostatic repulsion with adjacent residues and stabilize secondary structures, such as α-helices and turns, near the N-terminus.[10][16] While Ac-Lys-D-Ala-D-lactic acid is a small molecule unlikely to form extensive secondary structures, the acetyl group can still restrict the conformational freedom of the N-terminal lysine residue, potentially leading to a more defined and stable conformation. This can be particularly important in high-resolution structural studies, such as X-ray crystallography or NMR spectroscopy, where a well-defined conformation is essential for accurate analysis.

Experimental Methodologies for Stability Assessment

A comprehensive understanding of the stability of Ac-Lys-D-Ala-D-lactic acid requires robust experimental validation. The following protocols outline key methodologies for assessing the impact of the acetyl group.

Proteolytic Stability Assays

Objective: To determine the half-life of acetylated versus non-acetylated Lys-D-Ala-D-lactic acid in the presence of proteases.

Protocol:

  • Peptide Preparation: Synthesize or procure both N-acetylated and non-acetylated versions of Lys-D-Ala-D-lactic acid.

  • Incubation: Incubate each peptide at a known concentration in a biologically relevant medium (e.g., human serum, plasma, or a solution containing a specific protease like aminopeptidase) at 37°C.[17]

  • Time-Course Sampling: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Immediately stop the enzymatic reaction in each aliquot by adding a quenching agent (e.g., trifluoroacetic acid or a specific protease inhibitor).[18]

  • Analysis: Quantify the amount of intact peptide remaining at each time point using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection or Mass Spectrometry (MS).[17][19]

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t₁/₂) for each peptide.

Expected Outcome: The acetylated peptide will exhibit a significantly longer half-life compared to its non-acetylated counterpart, demonstrating its increased resistance to proteolytic degradation.

Mass Spectrometry for Structural Verification and Degradation Product Analysis

Objective: To confirm the presence of the acetyl group and identify cleavage products in stability assays.

Protocol:

  • Sample Preparation: Analyze the initial peptide solutions and the quenched aliquots from the stability assay.

  • Mass Spectrometry Analysis: Utilize high-resolution mass spectrometry (e.g., LC-MS/MS) to determine the exact mass of the parent peptide and any degradation products.[1][4]

  • Fragmentation Analysis: Perform tandem mass spectrometry (MS/MS) to fragment the peptides and confirm the sequence and the location of the acetyl group. N-terminal acetylation typically results in the formation of a characteristic b₁-ion.[4]

Data Interpretation: The mass spectrum of the acetylated peptide will show a mass increase of 42.011 Da corresponding to the acetyl group (+C₂H₂O).[20] Analysis of the degradation products will reveal the specific cleavage sites and confirm that the primary degradation pathway for the non-acetylated peptide is from the N-terminus.

dot

G cluster_0 Experimental Workflow Peptide_Incubation Peptide Incubation (with Protease) Time_Sampling Time-Course Sampling Peptide_Incubation->Time_Sampling Quenching Reaction Quenching Time_Sampling->Quenching LC_MS_Analysis LC-MS/MS Analysis Quenching->LC_MS_Analysis Data_Analysis Data Analysis (Half-life determination) LC_MS_Analysis->Data_Analysis

Caption: Workflow for assessing peptide stability.

NMR Spectroscopy for Conformational Analysis

Objective: To investigate the influence of the acetyl group on the solution-state conformation of Ac-Lys-D-Ala-D-lactic acid.

Protocol:

  • Sample Preparation: Prepare concentrated solutions of both acetylated and non-acetylated peptides in a suitable deuterated solvent (e.g., D₂O or a buffer in D₂O).

  • NMR Data Acquisition: Acquire a suite of one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY).[21][22]

  • Resonance Assignment: Assign the chemical shifts of all protons and carbons in both peptides.

  • Conformational Analysis: Analyze the Nuclear Overhauser Effect (NOE) data to identify through-space proximities between protons. Differences in NOE patterns between the two peptides can indicate conformational changes induced by acetylation. Chemical shift perturbations of the lysine side-chain protons upon acetylation can also provide insights into local conformational adjustments.[21]

Expected Insights: NMR studies can reveal subtle differences in the average solution conformation of the acetylated versus non-acetylated peptide, providing evidence for the conformational stabilizing effect of the acetyl group.

Quantitative Data Summary

ParameterNon-Acetylated Lys-D-Ala-D-lactic acidAc-Lys-D-Ala-D-lactic acidSignificance
Susceptibility to Aminopeptidases HighLow / NegligibleAcetyl group blocks enzymatic cleavage
N-terminal Charge (pH 7.4) PositiveNeutralAlters electrostatic interactions and hydrophobicity
Expected Half-life in Serum ShortSignificantly LongerIncreased proteolytic stability
Conformational Flexibility HigherPotentially ReducedAcetyl group can restrict N-terminal rotation

Implications for Drug Development and Research

The enhanced stability conferred by the N-terminal acetyl group makes Ac-Lys-D-Ala-D-lactic acid a more robust and reliable tool for:

  • High-Throughput Screening: Ensuring the integrity of the molecule during screening campaigns for novel antibiotics that can overcome vancomycin resistance.

  • Structural Biology: Providing a stable and conformationally more homogeneous sample for X-ray crystallography and NMR studies aimed at understanding the molecular basis of vancomycin resistance.

  • Biochemical Assays: Minimizing variability in enzyme kinetics and binding assays by preventing premature degradation of the substrate or ligand.

For drug development professionals, understanding the stabilizing effect of N-acetylation is crucial for the design of peptide-based therapeutics. This modification can be strategically employed to improve the pharmacokinetic properties of drug candidates, increasing their in vivo half-life and therapeutic efficacy.

Conclusion

The N-terminal acetyl group in Ac-Lys-D-Ala-D-lactic acid is a critical determinant of its stability. By conferring resistance to proteolytic degradation and influencing its physicochemical and conformational properties, the acetyl group ensures the integrity and reliability of this vital research tool. A thorough understanding of the role of this seemingly minor modification is essential for researchers and drug developers working to combat the growing threat of antibiotic resistance. The principles outlined in this guide provide a framework for appreciating and leveraging the power of N-terminal acetylation in peptide science.

References

  • Stogios, P. J., & Savchenko, A. (2020). Molecular mechanisms of vancomycin resistance. Protein Science, 29(4), 836-853.
  • Fan, C., et al. (2001). The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA). PNAS, 98(11), 6074-6079.
  • Arthur, M., & Courvalin, P. (1993). Genetics and mechanisms of glycopeptide resistance in enterococci. Antimicrobial Agents and Chemotherapy, 37(8), 1563-1571.
  • Hong, H. J., et al. (2014). In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall. Antimicrobial Agents and Chemotherapy, 58(10), 5863-5872.
  • Okano, A., Isley, N. A., & Boger, D. L. (2017). A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. Journal of the American Chemical Society, 139(29), 9944-9951.
  • Schilling, B., Meyer, J. G., Wei, L., Ott, M., & Verdin, E. (2018). High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets. Methods in Molecular Biology, 1841, 145-163.
  • Xie, J., et al. (2011). A Redesigned Vancomycin Engineered for Dual d-Ala-d-Ala and d-Ala-d-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. ACS Chemical Biology, 6(10), 1085-1092.
  • Finch, R., & Eliopoulos, G. (2001). Vancomycin-Resistant Enterococci: Mechanisms and Clinical Observations. Clinical Infectious Diseases, 33(Supplement_2), S120-S126.
  • Dysregulation of lysine acetylation in the pathogenesis of digestive tract cancers and its clinical applications. (n.d.). ResearchGate. Retrieved from [Link]

  • LifeTein. (2025, August 14). Should My Peptide Be Acetylated?. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Greenfield, N. J., et al. (1994). The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and αα-tropomyosin. International Journal of Peptide and Protein Research, 44(2), 128-137.
  • Bywater, R. P., & Veryazov, V. (2015). The dipeptide conformations of all twenty amino acid types in the context of biosynthesis. Journal of Molecular Modeling, 21(11), 291.
  • Wallace, R. J. (1992). Acetylation of peptides inhibits their degradation by rumen micro-organisms. British Journal of Nutrition, 68(2), 365-374.
  • Shapiro, A. B. (2016, January 18). How can I check the stabilty of my peptide in various proteases in vitro by SDS PAGE? [Discussion post]. ResearchGate. Retrieved from [Link]

  • Zhao, S., et al. (2010).
  • Effect of Modification Strategies on the Biological Activity of Peptides/Proteins. (n.d.). ResearchGate. Retrieved from [Link]

  • Role of Protein Lysine Acetylation in the Pathogenesis and Treatment of Obesity and Metabolic Syndrome. (n.d.). ResearchGate. Retrieved from [Link]

  • Smet-Nocca, C., et al. (2010). NMR-based detection of acetylation sites in peptides. Journal of Peptide Science, 16(8), 414-423.
  • Muttenthaler, M., et al. (2024, October 14). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Wallace, R. J. (1992). Acetylation of peptides inhibits their degradation by rumen micro-organisms. Cambridge University Press & Assessment.
  • Wikipedia. (n.d.). Acetyl group. Retrieved from [Link]

  • De la Hoz, A., et al. (1994). Conformational studies of peptides. The crystal structures of N‐acetyl‐ L ‐prolinamide and N‐acetyl‐(S)‐thiazolidine‐4‐carboxamide. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-6.
  • Deng, H., et al. (2022). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity.
  • Boeckx, B., et al. (2012). Comparison of the conformational behavior of amino acids and N-acetylated amino acids: a theoretical and matrix-isolation FT-IR study of N-acetylglycine. The Journal of Physical Chemistry A, 116(9), 2374-2384.
  • Gardner, R. G., & Hampton, R. Y. (2017). Acetylation of N-terminus and two internal amino acids is dispensable for degradation of a protein that aberrantly engages the endoplasmic reticulum translocon. PeerJ, 5, e3693.
  • van de Kooij, B., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination.
  • van de Kooij, B., et al. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination. University of Groningen research portal.
  • Kumar, A., et al. (2021). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. ACS Applied Materials & Interfaces, 13(49), 58499-58510.
  • Mizuno, G., et al. (2021). NMR unveils an N-terminal interaction interface on acetylated-α-synuclein monomers for recruitment to fibrils. PNAS, 118(17), e2022372118.
  • NMR analysis of Cu(I) binding to aS synthetic model peptides. 1D 1 H... (n.d.). ResearchGate. Retrieved from [Link]

  • Cary, P. D., et al. (1983). Effect of acetylation on the binding of N-terminal peptides of histone H4 to DNA. European Journal of Biochemistry, 131(2), 223-230.
  • A highly efficient in situ N-acetylation approach for solid phase synthesis. (2022, February 14). Assaf Friedler's Lab. Retrieved from [Link]

  • Conformational origins of dipeptide phase properties. (n.d.). ChemRxiv. Retrieved from [Link]

  • Kuttler, F., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One, 12(6), e0178943.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Solid-Phase Synthesis of the VRE Ligand Ac-Lys-D-Ala-D-Lac

Executive Summary & Scientific Context The tripeptide mimic Ac-Lys-D-Ala-D-Lac is a critical reference standard in the study of Vancomycin-Resistant Enterococci (VRE). In VRE strains (e.g., Enterococcus faecium VanA/VanB...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The tripeptide mimic Ac-Lys-D-Ala-D-Lac is a critical reference standard in the study of Vancomycin-Resistant Enterococci (VRE). In VRE strains (e.g., Enterococcus faecium VanA/VanB), the bacterial cell wall machinery reprograms the peptidoglycan terminus from the standard D-Ala-D-Ala to the depsipeptide D-Ala-D-Lac .[1] This single atom substitution (NH


 O) eliminates a critical hydrogen bond, reducing Vancomycin binding affinity by approximately 1000-fold and conferring resistance.

Synthesizing this molecule presents a unique challenge: the formation and preservation of the depsipeptide (ester) bond on a solid support. Unlike standard amide bonds, the ester linkage is susceptible to hydrolysis and aminolysis, particularly during the repetitive base treatments required for Fmoc removal.

This protocol details an optimized Fmoc-SPPS (Solid-Phase Peptide Synthesis) strategy utilizing 2-Chlorotrityl Chloride (2-CTC) resin . This resin is selected for its steric bulk (preventing diketopiperazine formation) and mild cleavage conditions, ensuring the integrity of the sensitive ester linkage.

Strategic Experimental Design

The Depsipeptide Challenge

The core difficulty lies in the "Esterification Step" and the subsequent "Deprotection Step."

  • Esterification: Coupling an N-protected amino acid (Fmoc-D-Ala-OH) to a hydroxyl group (D-Lac-Resin) is kinetically slower than amide bond formation. It requires activation via Steglich esterification (carbodiimide/DMAP).

    • Risk:[2][3][4] High concentrations of DMAP can cause racemization of the activated amino acid (D-Ala

      
       L-Ala).
      
    • Control: We utilize catalytic DMAP (0.1 eq) at low temperature (0°C).

  • Ester Stability: The newly formed ester bond is prone to aminolysis by piperidine during Fmoc removal.

    • Risk:[2][3][4] Nucleophilic attack by piperidine on the ester carbonyl can cleave the chain or form diketopiperazines (DKP).

    • Control: We employ a "Fast-Flow" deprotection strategy (short residence time) to minimize ester exposure to base.

Resin Selection: Why 2-CTC?
  • Wang Resin: Requires strong acid for cleavage. Good for free acids, but the ester bond is the weak link.

  • 2-CTC Resin (Chosen):

    • Steric Protection: The bulky trityl group protects the C-terminal D-Lac from premature cleavage.

    • Racemization Suppression: Loading D-Lactic acid onto 2-CTC is an S

      
      1 reaction (via the trityl cation) requiring only mild base (DIPEA), preserving the chirality of D-Lac.
      

Materials & Reagents

ComponentSpecificationPurpose
Resin 2-Chlorotrityl Chloride (1.0–1.6 mmol/g)Solid support
C-Terminus D-Lactic Acid (Lithium salt or syrup)Hydroxy acid precursor
Amino Acid 1 Fmoc-D-Ala-OHResidue 2 (Ester link)
Amino Acid 2 Fmoc-Lys(Boc)-OHResidue 3 (N-term)
Coupling 1 DIC (Diisopropylcarbodiimide)Ester activation
Catalyst DMAP (4-Dimethylaminopyridine)Acyl transfer catalyst
Coupling 2 HATU / DIPEAAmide activation
Capping Acetic Anhydride (

)
N-terminal acetylation
Solvents DMF (Anhydrous), DCM, MeOHReaction media

Detailed Protocol

Phase 1: Resin Loading (The Hydroxyl Anchor)

Objective: Immobilize D-Lactic acid onto 2-CTC resin without racemization.

  • Swelling: Place 2-CTC resin (0.5 g) in a fritted reaction vessel. Wash with DCM (3 x 5 mL). Swell in DCM for 20 min.

  • Loading Solution: Dissolve D-Lactic acid (3.0 eq relative to resin capacity) in dry DCM (5 mL). Add DIPEA (6.0 eq).

    • Note: If using D-Lithium Lactate, dissolve in a minimal amount of DMF first, then add DCM.

  • Coupling: Add the solution to the resin.[5][6][7] Agitate gently for 2 hours at Room Temperature (RT).

  • Capping (Resin): Add MeOH (1 mL) and DIPEA (1 mL) to the reaction mixture to cap unreacted trityl chlorides. Agitate for 15 min.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Phase 2: Esterification (The Critical Depsi-Link)

Objective: Form the D-Ala-O-D-Lac bond via Steglich esterification.

  • Preparation: Dissolve Fmoc-D-Ala-OH (4.0 eq) in dry DCM/DMF (9:1 ratio).

  • Activation: Add DIC (4.0 eq). Stir for 2 min.

  • Catalysis (Critical): Cool the resin mixture to 0°C (ice bath). Add the activated AA solution to the resin.[6]

  • Addition: Add DMAP (0.1 eq) predissolved in minimal DMF.

    • Warning: Do NOT exceed 0.1 eq DMAP to prevent racemization.

  • Incubation: Agitate at 0°C for 30 min, then warm to RT and agitate for 2 hours.

  • Wash: DMF (5x) to remove all traces of DMAP.

Phase 3: Peptide Elongation & Modification

Objective: Extend the chain to Ac-Lys-D-Ala-D-Lac.

  • Fmoc Removal (Modified):

    • Treat resin with 20% Piperidine in DMF .[4][7][8]

    • Cycle 1: 5 minutes. Drain.

    • Cycle 2: 5 minutes. Drain.

    • Rationale: Standard protocols use 20 min. We reduce this to prevent aminolysis of the D-Ala-O-D-Lac ester.

    • Wash: DMF (5x), DCM (3x).

  • Coupling Lysine:

    • Dissolve Fmoc-Lys(Boc)-OH (3.0 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq). Activate for 30 seconds.

    • Add to resin.[2][5][6][7][9][10] Agitate for 45 min at RT.

    • Wash: DMF (3x).[5][6][7]

  • Final Fmoc Removal: Repeat the Modified Fmoc Removal step (2 x 5 min).

  • N-Terminal Acetylation:

    • Prepare solution: Acetic Anhydride (10 eq) + DIPEA (10 eq) in DMF.

    • Add to resin.[2][5][6][7][9][10] Agitate for 15 min.

    • Wash: DMF (3x), DCM (3x), MeOH (3x), Ether (2x). Dry resin under vacuum.

Phase 4: Global Cleavage & Isolation
  • Cocktail: Prepare TFA / TIS /

    
      (95 : 2.5 : 2.5).
    
  • Reaction: Add cocktail to dry resin. Agitate for 2 hours at RT.

    • Chemistry: TFA cleaves the ester linkage to the resin (trityl) and removes the Boc group from Lysine.

  • Workup: Filter resin. Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge to pellet the white solid.

  • Purification: Dissolve in

    
    /Acetonitrile. Lyophilize. Purify via RP-HPLC (C18 column, Gradient 0-30% ACN in 0.1% TFA).
    

Workflow Visualization

SPPS_Workflow cluster_loading Phase 1: Hydroxyl Loading cluster_ester Phase 2: Critical Esterification cluster_elongation Phase 3: Elongation Start START: 2-CTC Resin Load Load D-Lactic Acid (DIPEA, DCM, 2h) Start->Load Cap Cap Unreacted Sites (MeOH/DIPEA) Load->Cap Couple1 Couple Fmoc-D-Ala-OH (DIC, 0.1eq DMAP, 0°C) Cap->Couple1 Hydroxyl-Resin Wash1 Extensive DMF Wash (Remove DMAP) Couple1->Wash1 Deprotect1 Mild Fmoc Removal (20% Pip, 2x5 min) *Prevent Esterolysis* Wash1->Deprotect1 Depsipeptide Formed Couple2 Couple Fmoc-Lys(Boc)-OH (HATU/DIPEA) Deprotect1->Couple2 Deprotect2 Fmoc Removal (20% Pip, 2x5 min) Couple2->Deprotect2 Acetylate N-Term Acetylation (Ac2O / Pyridine) Deprotect2->Acetylate Cleave Global Cleavage (TFA/TIS/H2O) Acetylate->Cleave Final Product: Ac-Lys-D-Ala-D-Lac Cleave->Final

Caption: Optimized SPPS workflow for Depsipeptide synthesis, highlighting the critical temperature-controlled esterification step and mild deprotection cycles.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Mass Shift -18 Da Diketopiperazine (DKP) formationReduce Fmoc deprotection time; Ensure 2-CTC resin was used.
Mass Shift +18 Da Hydrolysis of Ester (Chain loss)Ensure reagents are anhydrous; Reduce base exposure time.
Racemization (D-Ala

L-Ala)
High DMAP concentration or HeatStrictly use 0.1 eq DMAP ; Maintain 0°C during addition.
Incomplete Coupling Low reactivity of Hydroxyl groupPerform "Double Coupling" for the ester step; Dry solvents over molecular sieves.

References

  • Bugg, T. D., et al. (1991). Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: Biosynthesis of a depsipeptide peptidoglycan precursor by VanH and VanA. Biochemistry, 30(8), 2017–2021.

  • Coin, I., et al. (2007).[11] Depsipeptide methodology for solid-phase peptide synthesis: Circumventing side reactions.[11] Journal of Peptide Science, 13, 1-13.

  • Walsh, C. T., et al. (1996). Bacterial resistance to vancomycin: five genes and one missing hydrogen bond. Chemistry & Biology, 3(1), 21-28.

  • Novabiochem. (2024). Fmoc-D-Ala-OH Technical Data Sheet. Merck KGaA.[12]

Sources

Application

Application Note: Thermodynamic Profiling of D-Ala-D-Lac Ligands via Isothermal Titration Calorimetry (ITC)

Executive Summary & Biological Context The emergence of Vancomycin-Resistant Enterococci (VRE) is primarily driven by the reprogramming of peptidoglycan biosynthesis. The Tn1546 transposon (VanA phenotype) encodes enzyme...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The emergence of Vancomycin-Resistant Enterococci (VRE) is primarily driven by the reprogramming of peptidoglycan biosynthesis. The Tn1546 transposon (VanA phenotype) encodes enzymes that replace the high-affinity D-Ala-D-Ala terminus with D-Ala-D-Lac .[1]

This substitution replaces a critical amide nitrogen (hydrogen bond donor) with an ester oxygen (hydrogen bond acceptor/repulsor). This single atomic alteration results in a ~1,000-fold reduction in binding affinity , shifting the dissociation constant (


) from the micromolar range (~1 

M) to the millimolar range (1–10 mM).

The Challenge: Standard ITC protocols designed for tight binders (


-value 10–100) fail for D-Ala-D-Lac. The heat signals are lower, and the binding isotherm often lacks the characteristic sigmoidal inflection.

The Solution: This guide provides a "Low


-Value" ITC protocol specifically engineered for D-Ala-D-Lac, utilizing high-concentration ligand titration and constrained data fitting to ensure thermodynamic accuracy.

Mechanistic Theory

Understanding the structural thermodynamics is prerequisite to experimental design. The loss of affinity is not merely steric; it is an enthalpic penalty derived from the loss of a specific hydrogen bond and the introduction of electrostatic repulsion.

Diagram 1: The H-Bond Penalty Mechanism

VancomycinMechanism cluster_Sensitive Sensitive Target (High Affinity) cluster_Resistant Resistant Target (Low Affinity) Van Vancomycin (Binding Pocket) HBond Stable H-Bond (-4 to -5 kcal/mol) Van->HBond Repulsion Lone Pair Repulsion (Affinity Loss ~1000x) Van->Repulsion DAla D-Ala-D-Ala (Amide NH) DAla->HBond Donor DLac D-Ala-D-Lac (Ester O) DLac->Repulsion Acceptor (Clash)

Caption: Mechanistic comparison of Vancomycin binding. The D-Ala-D-Lac ester substitution eliminates a critical H-bond donor, replacing it with a repulsive oxygen-oxygen interaction, necessitating high-concentration ITC approaches.

Experimental Design: The "Low -Value" Strategy

For D-Ala-D-Lac, the Wiseman


-value (

) will almost certainly be

.
  • Standard ITC:

    
     between 10 and 100 (Sigmoidal curve).
    
  • D-Ala-D-Lac ITC:

    
     often 0.01 to 0.5 (Hyperbolic curve).
    

To obtain reliable data in this regime, we must maximize the signal-to-noise ratio and use specific constraints during analysis.

Buffer Selection[2]
  • Recommended: 50 mM HEPES or Sodium Cacodylate, pH 7.0.

  • Avoid: Phosphate (if investigating concomitant metal binding) or buffers with high ionization enthalpies (like Tris) if

    
     is expected to be small, although Vancomycin binding is typically enthalpy-driven.
    
  • Crucial: Exact matching of DMSO concentration is vital. If the ligand stock contains 5% DMSO, the cell buffer must contain exactly 5% DMSO to prevent massive heats of dilution that mask the weak binding signal.

Concentration Optimization Table
ComponentRoleConcentration (Cell)Concentration (Syringe)Notes
Vancomycin Macromolecule100 – 150

M
N/AHigh conc. needed for signal, but avoid >200

M to minimize dimerization artifacts.
D-Ala-D-Lac Ligand (Titrant)N/A15 – 30 mM Must be 100x-200x cell concentration to drive saturation for weak binders.
D-Ala-D-Ala Positive Control20

M
200 – 300

M
Standard "High

" setup for system validation.

Detailed Protocol

Phase 1: Sample Preparation
  • Dissolution: Dissolve Vancomycin HCl in the chosen buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0). Check pH after dissolution; Vancomycin is acidic and may shift the buffer pH. Readjust if necessary.

  • Ligand Prep: Dissolve the D-Ala-D-Lac depsipeptide in the exact same batch of buffer used for the protein.

    • Self-Validating Step: If using DMSO, prepare a 2x buffer w/ DMSO, then dilute both Vancomycin and Ligand into this common stock to ensure identical solvent backgrounds.

  • Degassing: Degas samples for 5–10 minutes at a temperature slightly lower than the run temperature (e.g., 23°C for a 25°C run) to prevent bubble formation.

Phase 2: Instrument Setup (e.g., MicroCal PEAQ-ITC / VP-ITC)
  • Temperature: 25.0°C.

  • Reference Power: 10

    
    cal/sec (High feedback mode).
    
  • Stirring Speed: 750 RPM (Ensure good mixing for viscous high-conc solutions).

  • Injection Schedule:

    • Injection 1: 0.4

      
      L (Anomaly filter - discard this point in analysis).
      
    • Injections 2–19: 2.0

      
      L to 3.0 
      
      
      
      L per injection.
    • Spacing: 150–180 seconds. (Weak binders equilibrate fast, but high concentrations can cause viscous mixing artifacts; allow baseline return).

Phase 3: Control Experiments (Mandatory)

For weak binders, the heat of binding is often comparable to the heat of dilution. You cannot assume heat of dilution is constant or negligible.

  • Ligand-into-Buffer: Titrate 30 mM D-Ala-D-Lac into buffer. This will likely show a significant exothermic or endothermic trend due to non-ideality at high concentrations.

  • Buffer-into-Protein: Titrate buffer into 150

    
    M Vancomycin. (Usually negligible, but confirms no dilution-induced aggregation).
    
Diagram 2: Experimental Workflow

ITC_Workflow cluster_Prep Phase 1: Preparation cluster_Run Phase 2: Execution Buffer Master Buffer (50mM HEPES pH 7.0) Van Cell: Vancomycin (150 µM) Buffer->Van Ligand Syringe: D-Ala-D-Lac (30 mM) Buffer->Ligand Load Load & Equilibrate (25°C) Van->Load Ligand->Load Titrate Titration (19 x 2µL Inj) Load->Titrate Control Control Run (Ligand -> Buffer) Titrate->Control Sequential Run

Caption: Workflow ensures buffer matching. The control run (Ligand into Buffer) is critical for subtracting non-binding heats in low-affinity systems.

Data Analysis & Curve Fitting

This is where most errors occur with D-Ala-D-Lac. Because the curve will not be sigmoidal (it will look like a simple decay), the software can struggle to fit three parameters (


, 

,

) simultaneously.
The "Fixed Stoichiometry" Method
  • Import Data: Load the raw ITC data.

  • Subtract Control: Point-by-point subtraction of the "Ligand-into-Buffer" control is superior to constant subtraction for high-concentration titrations.

  • Constraint: You must fix N (Stoichiometry) .

    • For Vancomycin binding to D-Ala-D-Lac, the stoichiometry is known to be 1:1.

    • In the fitting software (Origin or PEAQ-ITC Analysis), lock

      
      .
      
  • Fit: Allow the software to float only

    
     (Affinity) and 
    
    
    
    (Enthalpy).
    • Reasoning: If you let

      
       float on a non-sigmoidal curve, the error correlates 
      
      
      
      and
      
      
      , leading to physically impossible values (e.g.,
      
      
      kcal/mol vs
      
      
      kcal/mol). Fixing
      
      
      anchors the isotherm.
Expected Thermodynamic Signature[3]
ParameterD-Ala-D-Ala (Sensitive)D-Ala-D-Lac (Resistant)Interpretation

~1

M
1 – 10 mM Drastic loss of affinity.

~ -8.0 kcal/mol~ -4.0 kcal/mol Less favorable free energy.

~ -12 kcal/mol~ -6 to -8 kcal/mol Reduced enthalpy due to H-bond loss.

Unfavorable (+4 kcal/mol)Variable Entropy-enthalpy compensation often observed.

Troubleshooting & Quality Control

  • Issue: No heat signal detected.

    • Cause: Concentrations too low.

    • Fix: Increase Syringe conc to 50 mM. Ensure Vancomycin is fresh (it degrades to CDP-1 over time).

  • Issue: Precipitate in cell.

    • Cause: Vancomycin aggregation at high concentrations (>200

      
      M).
      
    • Fix: Lower cell concentration to 80

      
      M, increase syringe concentration to compensate.
      
  • Issue: "Stepping" baseline.

    • Cause: Buffer mismatch or bubble.

    • Fix: Re-degas and ensure Ligand was dissolved in the dialysate of the protein (if dialyzed) or exact same buffer batch.

References

  • Mechanism of Resistance: Bugg, T. D., et al. (1991). "Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor by vancomycin resistance proteins VanH and VanA."[2] Biochemistry. Link

  • ITC of Weak Binders: Turnbull, W. B., & Daranas, A. H. (2003). "On the value of c: can low affinity systems be studied by isothermal titration calorimetry?" Journal of the American Chemical Society. Link

  • Vancomycin Thermodynamics: McPhail, D., & Cooper, A. (1997). "Thermodynamics and kinetics of dissociation of ligand-induced dimers of vancomycin antibiotics." Journal of the Chemical Society, Faraday Transactions. Link

  • Protocol Standards: Malvern Panalytical. "Isothermal Titration Calorimetry: A Guide to Best Practices." Link

Sources

Method

Surface Plasmon Resonance (SPR) binding kinetics for depsipeptide ligands

Application Note: High-Fidelity SPR Kinetic Profiling of Depsipeptide Therapeutics Abstract Depsipeptides, characterized by the substitution of amide bonds with ester linkages, represent a potent class of macrocyclic the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity SPR Kinetic Profiling of Depsipeptide Therapeutics

Abstract

Depsipeptides, characterized by the substitution of amide bonds with ester linkages, represent a potent class of macrocyclic therapeutics (e.g., Romidepsin, Valinomycin). While their structural flexibility enhances membrane permeability and target specificity, it introduces significant challenges in Surface Plasmon Resonance (SPR) analysis: low aqueous solubility, high non-specific binding (NSB), and complex "induced-fit" binding mechanisms. This guide provides a validated protocol for measuring the binding kinetics of depsipeptides, emphasizing DMSO solvent correction and Two-State Reaction modeling.

Part 1: Experimental Design Strategy

The Kinetic Orientation

For depsipeptide drug discovery, the standard orientation is Small Molecule Kinetics :

  • Ligand (Immobilized): The target protein (e.g., Histone Deacetylase, GPCR, or Bacterial Cell Wall precursor).

  • Analyte (Flowed): The depsipeptide.

Why? Depsipeptides lack convenient functional groups (amines/thiols) for covalent immobilization without modifying their pharmacophore. Furthermore, their ester bonds can be hydrolytically unstable under the high pH conditions often required for amine coupling.

Sensor Chip Selection
  • Standard: Series S Sensor Chip CM5 (Carboxymethyl dextran). Ideal for immobilizing protein targets.[1]

  • For Membrane Proteins: If the target is a membrane protein (common for depsipeptides), use Sensor Chip L1 (Lipid capture) or Sensor Chip NTA (His-tag capture) to maintain the protein in a native-like lipid environment.

Buffer Chemistry & Solubility

Depsipeptides are hydrophobic. The running buffer must contain an organic co-solvent, typically Dimethyl Sulfoxide (DMSO).[2]

  • Base Buffer: HBS-P+ or PBS-P+ (containing 0.05% Surfactant P20).

  • DMSO Concentration: 1% to 5% (v/v).[2] Note: Maintain the lowest DMSO concentration that ensures analyte solubility to protect the protein target.

Part 2: Critical Methodological Considerations

The "Bulk Shift" Challenge

SPR detects refractive index (RI) changes.[1][2][3][4][5] DMSO has a high RI.[6] A 0.1% mismatch in DMSO concentration between the running buffer and the sample can cause a 100 RU shift, masking the small binding signal of a depsipeptide (<20 RU).

  • Solution: You must perform a Solvent Correction Cycle (explained in Protocol Step 2).

Conformational Dynamics (The "Induced Fit")

Depsipeptides are conformationally mobile. Upon binding, they often undergo a structural rearrangement to fit the binding pocket.

  • Implication: The standard 1:1 Langmuir model may show a poor fit (systematic residuals).

  • Strategy: Apply the Two-State Reaction (Conformational Change) model during analysis.

Part 3: Detailed Experimental Protocol

Step 1: Target Immobilization (Ligand)[4][7]
  • Goal: High surface density. Since the analyte (depsipeptide, ~500-1000 Da) is small relative to the protein (>50 kDa), high Rmax is needed.

  • Target Rmax: 50 – 100 RU.

  • Formula:

    
    
    
    • Example: To get a 50 RU signal for a 1 kDa depsipeptide binding to a 50 kDa protein, you need ~2,500 RU of immobilized protein.

Step 2: Solvent Correction (Crucial)
  • Preparation: Prepare a stock of Running Buffer with DMSO (e.g., 5%).[5]

  • Calibration Curve: Prepare 8 solutions varying DMSO concentration from 4.5% to 5.8% (surrounding the 5% target).

  • Execution: Inject these solutions over both the reference and active flow cells. The software constructs a calibration curve to mathematically remove bulk refractive index errors from the binding data.

Step 3: Kinetic Cycles (Single Cycle Kinetics)
  • Why SCK? Depsipeptides can be difficult to regenerate (remove) from the protein without damaging the protein. SCK injects increasing concentrations sequentially without regeneration in between.

  • Concentration Series: 0, 0.1x, 0.3x, 1x, 3x, 10x of the estimated

    
    .
    
  • Flow Rate: High flow (30–50 µL/min) to minimize Mass Transport Limitation (MTL).

  • Contact Time: 60–120 seconds.[7]

  • Dissociation Time: 600 seconds (long dissociation is vital to determine

    
     accurately for potent drugs).
    

Part 4: Visualization of Workflows

Figure 1: The Depsipeptide SPR Workflow

This diagram outlines the logical flow from buffer preparation to kinetic modeling, highlighting the critical Solvent Correction step.

SPR_Workflow cluster_kinetics Single Cycle Kinetics (SCK) Start Start: Buffer Prep (PBS-P+ with 5% DMSO) Immob Ligand Immobilization (Target Protein on CM5) Start->Immob SolventCorr Solvent Correction (4.5% - 5.8% DMSO Series) Immob->SolventCorr Normalize Surface Inject1 Inj 1: Low Conc SolventCorr->Inject1 Baseline Stable Inject2 Inj 2: Med Conc Inject1->Inject2 Sequential Inject3 Inj 3: High Conc Inject2->Inject3 Sequential Dissoc Long Dissociation (No Regeneration) Inject3->Dissoc Analysis Data Analysis (Ref Subtraction + Model Fit) Dissoc->Analysis

Caption: Figure 1: Optimized Single Cycle Kinetics workflow for hydrophobic ligands, emphasizing the mandatory solvent correction step prior to analyte injection.

Figure 2: Two-State Conformational Change Model

Depsipeptides often bind (A+B) and then lock the protein into a tighter complex (AB*). This diagram illustrates the kinetic pathway used for mathematical modeling.

TwoStateModel A Analyte (Depsipeptide) AB Complex 1 (Initial Binding) A->AB ka1 B Ligand (Protein) B->AB ka1 AB->A kd1 AB->B kd1 AB_star Complex 2 (Conformational Change) AB->AB_star ka2 (Isomerization) AB_star->AB kd2 (Relaxation)

Caption: Figure 2: The Two-State Reaction model (1:1 binding followed by conformational change). This model often provides a superior fit for cyclic peptides compared to simple 1:1 Langmuir binding.

Part 5: Data Analysis & Troubleshooting

Data Processing Table
ParameterDescriptionAcceptance Criteria
Reference Subtraction Subtracting the Reference Flow Cell (Fc1) from Active Flow Cell (Fc2).Baseline should be flat (0 RU) before injection.
Solvent Correction Applying the DMSO calibration curve to the data."Square wave" bulk shifts should disappear from the sensorgram.
Chi-Square (

)
Measure of the fit quality (residual variance).

of

(ideally < 2.0 RU).
U-Value Uniqueness of the kinetic fit (for Biacore systems).U-value < 15 indicates reliable constants.
Troubleshooting Guide
  • Issue: Negative spikes at injection start.

    • Cause: Reference cell has higher DMSO binding/density than active cell, or improper solvent correction.[2]

    • Fix: Ensure Reference cell is blocked (e.g., Ethanolamine) and run a fresh Solvent Correction curve.

  • Issue: Drifting Baseline.

    • Cause: Dissociation of the captured protein (if using Capture method) or leaching of the hydrophobic depsipeptide from the system.

    • Fix: Use covalent coupling (Amine) instead of Capture if possible; perform "Desorb" cleaning cycles to remove sticky hydrophobic residues from tubing.

References

  • Cytiva (Biacore). Biacore Sensor Surface Handbook. (Detailed guide on CM5, L1, and NTA chip chemistries). [Link]

  • Frostell-Karlsson, A., et al. (2000). Biosensor analysis of the interaction between immobilized human serum albumin and drug compounds for prediction of human serum albumin binding in vivo. Journal of Medicinal Chemistry. (Foundational paper on small molecule SPR and DMSO correction). [https://pubs.acs.org/doi/10.1021/jm990506+]
  • Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition. (Standard protocols for kinetic analysis and mass transport limitations). [https://onlinelibrary.wiley.com/doi/10.1002/(SICI)1099-1352(199909/10)12:5%3C279::AID-JMR473%3E3.0.CO;2-3]
  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive walk-through of fragment lead identification using surface plasmon resonance. Methods in Enzymology. (Comprehensive guide on solvent correction and small molecule screening). [https://pubmed.ncbi.nlm.nih.gov/21266231/]
  • Rediguieri, K., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids. MDPI. (Recent protocol specifically addressing hydrophobic small molecules and DMSO correction cycles). [https://www.mdpi.com/1424-8220/25/1/22]

Sources

Application

Advanced Crystallization Protocols for Antibiotic-Depsipeptide Complexes

Abstract Depsipeptides—peptides containing at least one ester bond in place of an amide bond—represent a critical class of antibiotics (e.g., Valinomycin, Teixobactin analogues, Fusafungine). Their structural elucidation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Depsipeptides—peptides containing at least one ester bond in place of an amide bond—represent a critical class of antibiotics (e.g., Valinomycin, Teixobactin analogues, Fusafungine). Their structural elucidation is pivotal for understanding mechanisms of action, particularly regarding ionophore activity and ribosomal inhibition. However, their inherent flexibility, hydrophobicity, and tendency to aggregate pose significant crystallographic challenges. This guide details three distinct crystallization strategies: Ion-Induced Conformational Locking (for small molecule studies), Macromolecular Co-Crystallization (for ribosome/target binding), and Lipidic Cubic Phase (LCP) (for membrane-active complexes).

Part 1: Strategic Pre-Crystallization Profiling

Before attempting crystallization, the physicochemical landscape of the depsipeptide must be mapped. Blind screening is rarely successful due to the "breathing" nature of the macrocyclic rings often found in these antibiotics.

Purity and Counter-ion Management
  • Purity Standard: HPLC purity must exceed 95% . Impurities in depsipeptide synthesis (often truncated sequences or failure of ring closure) act as potent poison for crystal nucleation.

  • Counter-ion Exchange: Synthetic depsipeptides often arrive as Trifluoroacetate (TFA) salts. TFA anions can be disordered in the crystal lattice.

    • Action: Exchange TFA for Acetate or Chloride using ion-exchange chromatography or repeated lyophilization with dilute HCl (for chlorides). Acetate is generally preferred for protein co-crystallization; Chloride is preferred for small-molecule ionophore studies.

Solubility & Aggregation Profiling

Depsipeptides are often hydrophobic. Use Dynamic Light Scattering (DLS) to determine the monodispersity radius (


).
Solvent SystemApplicationSolubility TargetNotes
DMSO / Water Ribosome Co-cryst>10 mMKeep DMSO <2% in final drop to prevent target denaturation.
Methanol / Acetonitrile Small Molecule>20 mg/mLIdeal for Valinomycin-type ionophores.
LCP (Monoolein) Membrane MimicN/APeptide must partition into the lipid bilayer.

Part 2: Protocol A — Ion-Induced Conformational Locking

Target: Small molecule structure of cyclic depsipeptides (e.g., Valinomycin, Enniatins). Mechanism: Cyclic depsipeptides often exist as a flexible ensemble in solution. Binding a specific cation (K+, Rb+, Cs+) "locks" the conformation into a rigid "bracelet" structure, dramatically increasing the probability of nucleation.

Experimental Workflow
  • Stock Preparation: Dissolve the depsipeptide at 20 mg/mL in Methanol or Acetonitrile.

  • Cation Doping: Add a chaotropic salt (e.g., Potassium Picrate or Potassium Thiocyanate) at a 1:1.2 molar ratio (Peptide:Salt).

    • Why Picrate? Large, soft anions like picrate fill voids in the crystal lattice and stabilize the cationic complex.

  • Method: Slow Evaporation or Vapor Diffusion.

    • Setup: Use a sitting drop plate.[1]

    • Drop: 2 µL Peptide/Salt solution.

    • Reservoir: 500 µL of the same solvent (Methanol/Acetonitrile).

    • Modification: Seal the reservoir loosely or use a solvent with slightly lower vapor pressure in the reservoir (e.g., Ethanol if the drop is Methanol) to slow the evaporation rate.

  • Incubation: 4°C and 20°C. Crystals typically appear within 48–72 hours as the complex locks into the pseudo-octahedral coordination geometry.

Part 3: Protocol B — Macromolecular Co-Crystallization

Target: Antibiotic bound to the 50S Ribosomal Subunit or other protein targets. Challenge: The antibiotic is hydrophobic; the ribosome is hydrophilic.

Experimental Workflow

1. Complex Formation (Soaking vs. Co-crystallization)

  • Soaking (Preferred): Grow native ribosome crystals first. This avoids the risk of the antibiotic disrupting the delicate nucleation of the large macromolecule.

  • Co-crystallization:[2][3] Mix antibiotic with ribosome prior to crystallization. Use only if soaking cracks the crystals due to significant conformational changes.

2. Soaking Protocol (Standardized for 50S Subunit)

  • Stabilization: Transfer native crystals (e.g., D. radiodurans 50S) into a "Harvest Buffer" containing slightly higher precipitant concentrations (e.g., 10% higher PEG 2000) to prevent dissolution.

  • Ligand Preparation: Dissolve depsipeptide in 100% DMSO at 50 mM.

  • Stepwise Addition:

    • Add ligand to the drop to reach a final concentration of 100–500 µM .[1]

    • Critical Limit: Ensure final DMSO concentration does not exceed 4% (v/v) . Higher DMSO destabilizes rRNA.

  • Incubation: Soak for 12–24 hours at 20°C.

  • Cryo-protection: Briefly transfer crystals to a buffer containing 20–25% MPD (2-Methyl-2,4-pentanediol) or Ethylene Glycol alongside the antibiotic (to maintain equilibrium) before flash-cooling in liquid nitrogen.

Part 4: Protocol C — In Meso Crystallization (LCP)

Target: Membrane-active depsipeptides (e.g., Teixobactin analogues) that target Lipid II or require a lipid bilayer for native conformation. Method: Lipidic Cubic Phase (LCP) crystallization using Monoolein (9.9 MAG).

Experimental Workflow
  • Host Lipid Preparation: Melt Monoolein (MO) at 40°C.

  • Peptide Reconstitution: Mix the depsipeptide directly into the molten lipid (if highly hydrophobic) or into the aqueous buffer (if amphiphilic).

    • Ratio: 60% Lipid / 40% Aqueous Buffer (w/w).

  • Mesophase Formation: Syringe-mix the lipid and buffer 100 times until a clear, non-birefringent cubic phase forms.

    • Validation: The gel should be transparent. If cloudy, the peptide has disrupted the cubic phase (try changing temperature or lipid host).

  • FRAP Assay (Optional but Recommended): Use Fluorescence Recovery After Photobleaching with a fluorescently labeled tracer to ensure the peptide is diffusing within the lipid channels.

  • Dispensing: Use an LCP robot (e.g., Gryphon or Mosquito) to dispense 50 nL boluses of the mesophase onto glass sandwich plates.

  • Precipitant Overlay: Overlay with 800 nL of precipitant screen (e.g., PEG 400, Salts).

    • Mechanism:[4][5][6][7][8] The precipitant dehydrates the cubic phase, forcing a phase transition (often to lamellar phase) that concentrates the peptide and induces nucleation.[7][9]

Visualization: Experimental Decision Matrix

The following diagram outlines the decision logic for selecting the correct crystallization method based on the depsipeptide's properties and the scientific goal.

CrystallizationWorkflow Start Depsipeptide Target Analysis GoalQ Scientific Goal? Start->GoalQ SmallMol Small Molecule Structure (Stereochemistry/Ionophore) GoalQ->SmallMol Intrinsic Structure MacroMol Target Binding (MOA/Ribosome) GoalQ->MacroMol Bound Structure SolubilityQ Solubility Profile? SmallMol->SolubilityQ TargetType Target Location? MacroMol->TargetType IonLock Protocol A: Ion-Induced Locking (Solvent Evaporation) SolubilityQ->IonLock Soluble in MeOH/ACN IonLock->Start Refine Conditions Ribosome Protocol B: Soaking/Co-Cryst (Vapor Diffusion) TargetType->Ribosome Soluble Target (e.g. Ribosome) Membrane Protocol C: Lipidic Cubic Phase (In Meso) TargetType->Membrane Membrane Target (e.g. Lipid II) Ribosome->Start Optimization

Figure 1: Decision tree for selecting the optimal crystallization strategy based on target type and solubility.

Data Presentation: Comparative Parameters

ParameterVapor Diffusion (Ribosome Complex)Ion-Induced Locking (Small Molecule)LCP (Membrane Active)
Peptide Conc. 100–500 µM (Final)10–30 mg/mL5–20 mg/mL (in Lipid)
Primary Solvent Aqueous Buffer + <4% DMSOMethanol / AcetonitrileMonoolein (Lipid)
Precipitant PEG 2000 / MPDNone (Evaporation) or EtherPEG 400 / Salts
Temp 4°C or 20°C20°C20°C (Avoid phase transition)
Critical Factor DMSO tolerance of targetCation:Peptide Ratio (1:1)Diffusion rate in Lipid

References

  • Neupert-Laves, K., & Dobler, M. (1975). The crystal structure of a K+ complex of valinomycin.[10] Helvetica Chimica Acta.[10]

  • Schluenzen, F., et al. (2001). Structural basis for the interaction of antibiotics with the peptidyl transferase centre in eubacteria. Nature. (Foundational ribosome-antibiotic co-cryst methods).

  • Caffrey, M., & Cherezov, V. (2009). Crystallizing membrane proteins using lipidic mesophases. Nature Protocols.

  • BenchChem. Crystallization of the Ribosome in Complex with Lankamycin: Application Notes.

  • Pletnev, V. Z., et al. (1980). Crystal structure of the depsipeptide antibiotic valinomycin. Biopolymers.[2][5][11] (Detailed small molecule methods).

Sources

Technical Notes & Optimization

Troubleshooting

Preventing ester hydrolysis in Ac-Lys-D-Ala-D-lactic acid solutions

Topic: Preventing Ester Hydrolysis in Ac-Lys-D-Ala-D-Lactic Acid Executive Summary You are working with Ac-Lys-D-Ala-D-Lactic acid , a depsipeptide mimetic of the Vancomycin-Resistant Enterococci (VRE) cell wall terminus...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ester Hydrolysis in Ac-Lys-D-Ala-D-Lactic Acid

Executive Summary

You are working with Ac-Lys-D-Ala-D-Lactic acid , a depsipeptide mimetic of the Vancomycin-Resistant Enterococci (VRE) cell wall terminus. Unlike the native wild-type ligand (Ac-Lys-D-Ala-D-Ala), which contains a robust amide bond, your molecule contains an ester bond between the D-Ala and D-Lactic acid residues.

The Critical Challenge: Ester bonds are thermodynamically less stable than amide bonds (


 times faster hydrolysis rates under physiological conditions). They are highly susceptible to base-catalyzed hydrolysis  and nucleophilic attack  by common buffer components.

This guide details the protocols required to maintain the integrity of this ligand during storage and Vancomycin binding assays.

Module 1: The Stability Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The hydrolysis of your depsipeptide is driven by two main factors: pH and Nucleophiles .

Mechanism of Failure
  • Saponification (Base Catalysis): Hydroxide ions (

    
    ) attack the ester carbonyl.[1] This reaction is irreversible and rapid at pH > 7.5.
    
  • Nucleophilic Buffer Attack: Buffers containing primary amines (like Tris ) or imidazole can act as nucleophiles, attacking the ester bond and cleaving the lactate group, effectively destroying your ligand.

HydrolysisPathways cluster_factors Catalytic Factors Ligand Ac-Lys-D-Ala-D-Lac (Intact Depsipeptide) Hydrolysis Hydrolysis Event Ligand->Hydrolysis Susceptible Ester Bond Products Ac-Lys-D-Ala (COOH) + D-Lactic Acid Hydrolysis->Products Irreversible Cleavage pH High pH (>7.5) (OH- Attack) pH->Hydrolysis Buffer Nucleophilic Buffers (Tris, Glycine) Buffer->Hydrolysis Temp High Temp (>25°C) Temp->Hydrolysis

Figure 1: Pathways of depsipeptide degradation. Note that high pH and nucleophilic buffers are the primary drivers of cleavage.

Module 2: Buffer Selection & Preparation

CRITICAL WARNING: Do NOT use Tris (Tris(hydroxymethyl)aminomethane) or Glycine buffers for this molecule. Tris contains a primary amine that can slowly aminolyze the ester bond over time.

Recommended Buffer Systems
Buffer SystemSuitabilityRationaleRecommended pH
MES Excellent (Storage) Non-nucleophilic; buffers well in acidic range where esters are stable.5.5 – 6.0
HEPES Good (Assay) Sterically hindered amine (piperazine ring) reduces nucleophilicity. Good for physiological pH.[2]7.0 – 7.2
MOPS Good (Assay) Similar to HEPES; low interaction with metal ions.7.0 – 7.2
Phosphate (PBS) Caution Non-nucleophilic, BUT sodium phosphate causes drastic pH drops (acid shift) during freezing (eutectic effect).7.0 (Do not freeze)
Tris / Glycine FORBIDDEN Primary amines act as nucleophiles, accelerating ester cleavage.N/A
Protocol: Preparing the "Safe" Assay Buffer

Goal: Create a buffer for Vancomycin binding assays (ITC, SPR, or FP) that minimizes hydrolysis during the experiment.

  • Select Buffer: 50 mM HEPES.

  • Add Salt: 150 mM NaCl (to mimic physiological ionic strength).

  • pH Adjustment: Titrate strictly to pH 7.0 - 7.2 using NaOH. Do not exceed pH 7.4.

  • Additives: 0.005% Tween-20 (prevents surface adsorption, crucial for low-concentration ligands).

  • Filtration: 0.22 µm filter.

Module 3: Storage & Handling Guidelines

The majority of degradation occurs during improper storage. Follow this decision tree to ensure longevity.

StorageDecision Start How to Store Ac-Lys-D-Ala-D-Lac? Form Current State? Start->Form Powder Lyophilized Powder Form->Powder Solution In Solution Form->Solution DryStore Store at -20°C or -80°C Desiccated container Powder->DryStore SolType Solvent Type? Solution->SolType DMSO 100% DMSO (Anhydrous) SolType->DMSO Aqueous Aqueous Buffer SolType->Aqueous DMSOStore Aliquot & Store -20°C (Stable for months) DMSO->DMSOStore AqCheck Check pH & Buffer Aqueous->AqCheck AqGood Buffer is MES (pH 6.0)? AqCheck->AqGood Yes AqBad Buffer is PBS or pH > 7? AqCheck->AqBad Yes FlashFreeze Flash Freeze (Liq N2) Store -80°C AqGood->FlashFreeze Discard Do NOT Store. Use immediately or discard. AqBad->Discard

Figure 2: Decision tree for storage. Note that aqueous storage at neutral pH is highly discouraged.

Best Practice: The DMSO Stock Method
  • Dissolve the lyophilized powder in 100% anhydrous DMSO to a high concentration (e.g., 10–50 mM).

  • Aliquot into small volumes (10–20 µL) to avoid repeated freeze-thaw cycles.

  • Store at -20°C .

    • Why? Hydrolysis requires water. In anhydrous DMSO, the ester is indefinitely stable.

  • Dilute into aqueous buffer immediately prior to the experiment.

Module 4: Quality Control (QC) Protocol

Before running a sensitive assay (like ITC or SPR), verify that your ligand hasn't hydrolyzed.

Method: LC-MS (Liquid Chromatography-Mass Spectrometry)

  • Column: C18 Reverse Phase.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% to 50% B over 10 minutes (Depsipeptides are relatively polar).

Interpretation:

  • Target Mass: Calculate the exact mass of Ac-Lys-D-Ala-D-Lac.

  • Contaminant Mass: Look for a peak corresponding to Ac-Lys-D-Ala (Target Mass minus ~72 Da, corresponding to the loss of the lactate moiety minus water).

  • Threshold: If the hydrolysis product exceeds 5-10%, repurify or discard the stock.

Frequently Asked Questions (FAQ)

Q1: My Vancomycin binding affinity (


) is 1000-fold weaker than expected. Is my ligand broken? 
  • Diagnosis: If you are comparing Ac-Lys-D-Ala-D-Lac to the wild-type Ac-Lys-D-Ala-D-Ala, a 1000-fold reduction in affinity is correct and expected . The ester oxygen replaces the amide nitrogen, removing a critical hydrogen bond with Vancomycin (specifically with residue 4 of the antibiotic) and introducing a lone-pair repulsion [1, 3]. This is the molecular basis of VRE resistance.

  • Action: Ensure you are using high concentrations of ligand (mM range) for the binding assay to detect this weak interaction.

Q2: Can I use PBS (Phosphate Buffered Saline) for storage?

  • Answer: No. While Phosphate is not nucleophilic, Sodium Phosphate buffers exhibit a "pH shift" during freezing. As water crystallizes, the salt concentration in the remaining liquid increases, and the pH can drop by 2-3 units (becoming highly acidic) or shift basic depending on the specific salt ratio, potentially catalyzing hydrolysis [2].

  • Fix: If you must freeze an aqueous solution, use MES or HEPES , which have lower temperature coefficients.

Q3: I see a "doublet" peak in my NMR/HPLC. What is it?

  • Answer: If the doublet is separated by mass, it is hydrolysis. If the mass is identical, check for epimerization . The D-Lactic acid stereocenter is sensitive. If exposed to high pH, the alpha-proton can be abstracted, leading to racemization (D-Lac to L-Lac). Vancomycin does not bind L-Lac isoforms effectively.

References
  • Bugg, T. D., et al. (1991). Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor. Biochemistry, 30(8), 2017-2021.

  • Gomez, G., & Pielak, G. J. (2012). Buffer Considerations for Protein Stability and Activity. Current Protocols in Protein Science.

  • Lessard, I. A., & Walsh, C. T. (1999). VanX, a bacterial D-alanyl-D-alanine dipeptidase: resistance, immunity, or survival? Proceedings of the National Academy of Sciences, 96(4), 11028-11032.

  • Hopax Fine Chemicals. (2024).[3] Unlocking the Chemistry: HEPES vs. Tris Buffers.

Sources

Optimization

Optimizing pH buffers for Ac-Lys-D-Ala-D-lactic acid acetate stability

Technical Support Center: Ligand Stability & Assay Optimization Subject: Optimization of pH Buffers for Ac-Lys-D-Ala-D-Lactic Acid Acetate Ticket ID: #DEP-STAB-001 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ligand Stability & Assay Optimization Subject: Optimization of pH Buffers for Ac-Lys-D-Ala-D-Lactic Acid Acetate Ticket ID: #DEP-STAB-001 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Depsipeptide Challenge

You are likely working with Ac-Lys-D-Ala-D-Lactic acid , a synthetic peptidomimetic used to model the altered cell wall precursors found in Vancomycin-Resistant Enterococci (VRE, specifically VanA/VanB phenotypes).

The Core Issue: Unlike standard peptides, this molecule contains a depsipeptide (ester) bond between the D-Alanine and D-Lactic acid residues.

  • Standard Peptide: D-Ala-NH -D-Ala (Amide bond, highly stable).

  • Your Molecule: D-Ala-O -D-Lac (Ester bond, labile ).

Immediate Action Required: If you are storing this molecule in PBS (pH 7.4) or Tris (pH 8.0) at room temperature, stop immediately . The ester bond is susceptible to rapid base-catalyzed hydrolysis, converting your active ligand into Ac-Lys-D-Ala and free D-Lactate.

Part 1: Buffer Selection & Optimization Strategy

The stability of the ester linkage is strictly pH-dependent. The following recommendations are based on kinetic data comparing amide vs. ester hydrolysis rates.

Recommended Buffer Systems
Buffer SystempH RangeStability RatingApplication Notes
Ammonium Acetate 4.5 – 5.5High Ideal for LC-MS (volatile). Maintains the protonated state of the ester carbonyl, reducing nucleophilic attack.
MES 5.5 – 6.5High Excellent non-nucleophilic buffer. The "Sweet Spot" for binding assays that require near-physiological pH without risking rapid hydrolysis.
PIPES 6.1 – 7.0Moderate Good for cellular assays where pH < 7 is tolerated.
Phosphate (PBS) 7.2 – 7.4Low Use with caution. Phosphate ions can act as general base catalysts. Only use for short-duration (<2h) binding assays.
Tris / Glycine > 7.5Critical Failure AVOID. Primary amines in Tris can potentially cause aminolysis, and the high pH drives rapid ester hydrolysis.
The "Safe Zone" Visualization

The following diagram illustrates the degradation mechanism you are fighting against.

DepsipeptideStability cluster_legend Stability Logic Molecule Ac-Lys-D-Ala-D-Lac (Intact Depsipeptide) Transition Tetrahedral Intermediate Molecule->Transition pH > 7.5 (Fast) Molecule->Transition pH 4.0-6.0 (Slow/Stable) OH_Attack Nucleophilic Attack (OH- or Buffer Base) OH_Attack->Transition Products Hydrolysis Products: 1. Ac-Lys-D-Ala 2. D-Lactate Transition->Products Ester Cleavage Legend High pH increases [OH-], accelerating the transition state. Keep pH < 7.0 to inhibit.

Figure 1: Mechanism of base-catalyzed depsipeptide hydrolysis. The ester bond (D-Ala-O-D-Lac) is the electrophilic target for hydroxide ions.

Part 2: Troubleshooting & FAQs

Q1: I dissolved the powder in PBS (pH 7.4) and left it on the bench overnight. My HPLC shows two peaks now. What happened? A: You observed ester hydrolysis .

  • Diagnosis: The ester bond half-life decreases logarithmically as pH rises. At pH 7.4 + Room Temperature (25°C), significant hydrolysis can occur within 12-24 hours.

  • The Peaks: The original peak is your intact molecule. The new peaks are likely Ac-Lys-D-Ala (dipeptide) and D-Lactic acid (often not seen on UV unless derivatized).

  • Fix: Prepare fresh stocks in 10 mM Acetate buffer (pH 5.0) . Only dilute into PBS immediately before the assay.

Q2: Can I use Tris buffer for my binding assay? A: Not recommended. Tris contains a primary amine. While the primary risk is high pH (Tris buffers are usually pH 7.5–8.5), there is a theoretical risk of aminolysis , where the Tris amine attacks the ester, forming a Tris-adduct.

  • Solution: Switch to HEPES or MOPS if you strictly require pH 7.0–7.5. These are non-nucleophilic buffers.

Q3: My protocol requires pH 7.4 for Vancomycin binding. How do I stabilize the ligand? A: You cannot stop the thermodynamics, but you can manage the kinetics:

  • Temperature Control: Keep the solution on ice (4°C) until the moment of use. Hydrolysis rates drop roughly 2-3x for every 10°C decrease.

  • Make-Fresh Approach: Store the stock at pH 5.0 (Acetate). Dilute into pH 7.4 buffer only 5 minutes before adding the protein/antibiotic.

Q4: What does "Acetate" in the product name mean? Is it already buffered? A: No.

  • "Ac-Lys..." refers to the Acetyl group protecting the N-terminus.

  • "...Acetate" at the end refers to the counter-ion salt (e.g., Ac-Lys-D-Ala-D-Lac • xCH₃COOH).

  • Implication: Dissolving this in pure water will likely yield a weakly acidic solution, but it has no buffering capacity. You must add an external buffer (like MES or Ammonium Acetate) to maintain stability.

Part 3: Validated Stability Assay Protocol

Use this protocol to verify the stability of your specific lot number under your experimental conditions.

Objective: Determine the half-life (


) of the depsipeptide in your assay buffer.

Materials:

  • HPLC System (C18 Column).[1]

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Test Buffer (e.g., PBS pH 7.4).

Workflow:

  • Stock Prep: Dissolve ligand to 10 mM in Water or 10 mM Acetate pH 5.0 (Stable Stock).

  • Initiation: Dilute stock 1:100 into the Test Buffer (Final conc: 100 µM). Start timer (

    
    ).
    
  • Incubation: Hold at 25°C (or 37°C if mimicking physiological conditions).

  • Sampling: Inject 20 µL onto HPLC at

    
    .
    
  • Analysis: Plot Peak Area vs. Time.

    • If Area decreases by >5% in 2 hours, the buffer is unsuitable for long incubations.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Loss of Binding Signal or HPLC Peak Shift CheckpH Check Buffer pH Start->CheckpH pH_High pH > 7.0? CheckpH->pH_High Reduce_pH Action: Switch to MES (pH 6.0) or Acetate (pH 5.0) pH_High->Reduce_pH Yes Check_Temp Temperature > 20°C? pH_High->Check_Temp No (pH is low) Ice_Bath Action: Keep samples on Ice (4°C) Check_Temp->Ice_Bath Yes Check_Buffer Buffer Type? Check_Temp->Check_Buffer No Remove_Nuc Action: Remove Tris/Phosphate. Use HEPES/MOPS. Check_Buffer->Remove_Nuc Is Nucleophilic? Validation Run HPLC Stability Assay (See Part 3) Check_Buffer->Validation Buffer is OK

Figure 2: Diagnostic workflow for identifying stability issues in depsipeptide experiments.

References

  • Bugg, T. D., et al. (1991). Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor by vancomycin resistance proteins VanH and VanA. Biochemistry.[2][3][4][5]

    • Relevance: Establishes the fundamental instability of the D-Ala-D-Lac ester bond compared to the D-Ala-D-Ala amide bond.
  • Lessard, I. A., & Walsh, C. T. (1999). VanX, a zinc dipeptidase from vancomycin-resistant enterococci: purification, characterization, active site residues, and substrate specificity. Proceedings of the National Academy of Sciences.

    • Relevance: Discusses the enzymatic cleavage of these ligands and the stability conditions required for kinetic assays.
  • MedChemExpress (MCE). Ac-Lys(Ac)-D-Ala-D-Lactic acid Product Information.

    • Relevance: Confirms the commercial availability and handling requirements for this specific depsipeptide substr
  • Sigma-Aldrich (Merck). Peptide Stability and Potential Degradation Pathways.

    • Relevance: General guidelines on ester/amide hydrolysis and buffer selection for peptide storage.

Sources

Troubleshooting

Storage conditions to extend shelf life of Ac-Lys-D-Ala-D-lactic acid

Part 1: Gather Information I have initiated Google searches to gather comprehensive information about Ac-Lys-D-Ala-D-lactic acid. The search queries are designed to find its chemical properties, stability data, recommend...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Gather Information

I have initiated Google searches to gather comprehensive information about Ac-Lys-D-Ala-D-lactic acid. The search queries are designed to find its chemical properties, stability data, recommended storage conditions, and potential degradation pathways. I am also looking for information on handling similar molecules, such as peptidoglycan precursors and peptides in general, to establish best practices. My goal is to find authoritative sources like technical data sheets, peer-reviewed articles, and guidelines from reputable chemical suppliers.

Based on the initial search results, I have found the following key points:

  • General Peptide Storage: Lyophilized peptides are most stable when stored at -20°C or -80°C, protected from light and moisture.[1][2][3][4][5][6][7] Repeated freeze-thaw cycles should be avoided.[1][2][4][5][6] For peptides in solution, storage at -20°C or -80°C is also recommended, but their shelf-life is much more limited.[2][3][4][5][8] Aliquoting is a common practice to prevent contamination and degradation from repeated freeze-thaw cycles.[1][4][5][6]

  • Factors Affecting Stability: Several factors can influence peptide stability, including temperature, humidity, light, and pH.[2][8] Certain amino acids are more prone to degradation. For instance, those containing C, M, or W are susceptible to oxidation, while N, Q, C, M, and W are unstable in solution.[1][5] Peptides with Asp, Glu, Lys, Arg, or His can absorb moisture.[5]

  • Ac-Lys-D-Ala-D-lactic acid Specifics: Some suppliers recommend storing Ac-Lys(Ac)-D-Ala-D-lactic acid and Ac-Lys-D-Ala-D-lactic acid at 2-8°C.[9][10] Another source suggests storing the lyophilized product at -20°C.[5] The compound is a depsipeptide, a substrate for DD-carboxypeptidases, and is used in research on vancomycin resistance.[11][12][13] The presence of D-lactic acid instead of D-alanine at the C-terminus is a key feature of vancomycin resistance.[12][13][14]

  • Degradation: The ester bond between D-Ala and D-lactic acid is a potential site for hydrolysis. The stability of lactic acid itself is affected by temperature and pH.[15][16][17] Lysine residues can also be subject to degradation.[18]

The information gathered so far provides a good foundation for creating the technical support guide. I have a general understanding of how to store peptides and some specific, albeit slightly conflicting, information on Ac-Lys-D-Ala-D-lactic acid. The next steps will involve synthesizing this information into a coherent and user-friendly format, addressing the specific requirements of the prompt. I will need to resolve the conflicting storage temperature recommendations and provide clear guidance for researchers. I will also create the troubleshooting guide, FAQs, tables, protocols, and diagrams as requested.

Based on the information gathered, I can now proceed to structure the technical support center content. I will create a troubleshooting guide and an FAQ section in a question-and-answer format. I will also include a table summarizing storage conditions, a step-by-step protocol for handling, and a Graphviz diagram for the troubleshooting workflow. Finally, I will compile a complete reference list. Given the comprehensive nature of the gathered information, I do not need to perform additional searches at this time. I will now proceed with generating the response.

Welcome to the Technical Support Center for Ac-Lys-D-Ala-D-lactic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to extend the shelf life and ensure the optimal performance of this critical reagent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your research.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, with a focus on storage-related causes.

Question: My assay results are inconsistent or show lower than expected activity. Could this be related to the storage of Ac-Lys-D-Ala-D-lactic acid?

Answer: Absolutely. Inconsistent results or a decrease in the expected activity of Ac-Lys-D-Ala-D-lactic acid are classic signs of reagent degradation. The primary cause of this degradation is often improper storage. This depsipeptide is susceptible to hydrolysis, particularly at the ester bond between D-Alanine and D-lactic acid. Several factors can accelerate this process:

  • Temperature Fluctuations: Have you been storing the stock solution at 4°C for an extended period? While convenient for short-term use, this temperature is not ideal for long-term stability.[4] Repeatedly moving the reagent between the freezer and the bench can also be detrimental.

  • Freeze-Thaw Cycles: Are you repeatedly freezing and thawing the main stock solution? This is one of the most common causes of peptide degradation.[1][5] Each cycle can introduce moisture and create ice crystals that can damage the molecule.

  • Moisture Contamination: Was the lyophilized powder allowed to equilibrate to room temperature before opening? Opening a cold vial can cause condensation to form, introducing moisture that can lead to hydrolysis.[3][5]

  • pH of the Solution: What is the pH of the buffer you are using to reconstitute the peptide? Peptides are generally most stable at a pH between 5 and 7.[7] Storing the peptide in a solution with a pH greater than 8 should be avoided if possible, and if necessary, the solutions should be kept chilled.[1]

To address this, we recommend preparing single-use aliquots of the reconstituted peptide and storing them at -20°C or -80°C.[4][6] When you need to use the peptide, take out one aliquot and allow it to thaw at room temperature.

Question: I've noticed a change in the physical appearance of the lyophilized powder. What could this mean?

Answer: A change in the physical appearance of the lyophilized powder, such as clumping or a glassy appearance, is a strong indicator of moisture absorption.[3] Ac-Lys-D-Ala-D-lactic acid, like many peptides, is hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment.[3] This is a critical issue because the presence of water can initiate hydrolysis even in the lyophilized state, significantly reducing its shelf life.

This moisture absorption typically occurs if the vial is not sealed tightly or if it is opened before it has had a chance to warm to room temperature in a desiccator.[3] To prevent this, always allow the vial to sit in a desiccator for at least 30 minutes before opening. This will prevent condensation from forming on the cold powder.

Question: My reconstituted Ac-Lys-D-Ala-D-lactic acid solution has become cloudy. Is it still usable?

Answer: A cloudy solution can indicate several potential problems, including microbial contamination or peptide aggregation. In either case, the solution should be discarded.

  • Microbial Contamination: If the solution was not prepared using sterile water and aseptic techniques, it could be contaminated with bacteria or fungi.

  • Peptide Aggregation: While less common for a small peptide like Ac-Lys-D-Ala-D-lactic acid, aggregation can occur, especially if the peptide is stored in an inappropriate buffer or at a high concentration for an extended period.

To avoid these issues, always reconstitute the peptide in a sterile, high-purity solvent and handle it using aseptic techniques in a clean environment.[6]

Frequently Asked Questions (FAQs)

What are the optimal storage conditions for lyophilized Ac-Lys-D-Ala-D-lactic acid?

For long-term storage, lyophilized Ac-Lys-D-Ala-D-lactic acid should be stored at -20°C or -80°C in a tightly sealed vial to protect it from moisture and light.[2][7] Some suppliers may recommend storage at 2-8°C, which is suitable for short-term storage (a few weeks).[9][10] However, for maximum shelf life and to minimize degradation, colder temperatures are always preferable.[1]

How should I store reconstituted Ac-Lys-D-Ala-D-lactic acid?

Once reconstituted, the peptide solution is significantly less stable than the lyophilized powder.[7] To extend its shelf life, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or, for longer-term storage, at -80°C.[4][8] Avoid repeated freeze-thaw cycles as this is highly detrimental to the peptide's integrity.[1][5] For short-term use (up to one week), aliquots can be stored at 4°C.[1]

What is the recommended procedure for reconstituting Ac-Lys-D-Ala-D-lactic acid?
  • Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator.[3] This prevents moisture from condensing on the powder.

  • Use a sterile, high-purity solvent for reconstitution. The choice of solvent will depend on your experimental needs, but sterile, distilled water is a common choice.[4]

  • Gently swirl or vortex the vial to dissolve the peptide.[4] Avoid vigorous shaking, which can cause aggregation.

  • Once dissolved, immediately aliquot the solution into single-use, low-protein-binding microcentrifuge tubes.

  • Label the aliquots with the peptide name, concentration, and date of reconstitution.

  • Store the aliquots at the recommended temperature.

How long can I expect Ac-Lys-D-Ala-D-lactic acid to be stable under the recommended storage conditions?

When stored as a lyophilized powder at -20°C or -80°C, Ac-Lys-D-Ala-D-lactic acid can be stable for several years.[5] However, the stability of reconstituted peptide solutions is much more limited. When stored in aliquots at -20°C or -80°C, the solution can be stable for several months.[4][8] At 4°C, the solution is generally stable for about one to two weeks.[1][4]

Are there any specific amino acids in Ac-Lys-D-Ala-D-lactic acid that are particularly susceptible to degradation?

While Ac-Lys-D-Ala-D-lactic acid does not contain the most notoriously unstable amino acids like Cysteine or Methionine, the Lysine residue can be a site for degradation.[18] Additionally, the ester linkage between D-Alanine and D-lactic acid is a primary point of vulnerability to hydrolysis.

Data Summary Table

FormStorage TemperatureExpected Shelf LifeKey Considerations
Lyophilized Powder-20°C to -80°CSeveral years[5]Store in a tightly sealed vial, protected from light and moisture.[2][5]
Lyophilized Powder2°C to 8°CShort-term (weeks)[9][10]Suitable for immediate use, but not recommended for long-term storage.
Reconstituted Solution-20°C to -80°CSeveral months[4][8]Aliquot into single-use volumes to avoid freeze-thaw cycles.[4][5]
Reconstituted Solution4°C1-2 weeks[1][4]For short-term use only.

Experimental Protocol: Handling and Storage of Ac-Lys-D-Ala-D-lactic acid

This protocol outlines the best practices for handling and storing Ac-Lys-D-Ala-D-lactic acid to ensure its stability and performance in your experiments.

Materials:

  • Vial of lyophilized Ac-Lys-D-Ala-D-lactic acid

  • Desiccator

  • Sterile, high-purity solvent (e.g., sterile distilled water)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Equilibration: Upon receiving the lyophilized peptide, immediately place it in a -20°C or -80°C freezer for long-term storage. When ready to use, transfer the vial to a desiccator and allow it to equilibrate to room temperature for at least 30 minutes.

  • Reconstitution: In a sterile environment (e.g., a laminar flow hood), carefully open the vial. Add the appropriate volume of your chosen sterile solvent to achieve the desired stock concentration.

  • Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking.

  • Aliquoting: Immediately after dissolution, use a sterile pipette to dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment to avoid multiple freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the peptide name, concentration, solvent, and the date of reconstitution.

  • Storage: For long-term storage, place the aliquots in a -20°C or -80°C freezer. For short-term use (up to one week), store the aliquots at 4°C.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to Ac-Lys-D-Ala-D-lactic acid storage and handling.

TroubleshootingWorkflow start Inconsistent or Low Assay Activity check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling improper_storage Improper Storage Identified check_storage->improper_storage e.g., wrong temp, freeze-thaw cycles improper_handling Improper Handling Identified check_handling->improper_handling e.g., moisture exposure, contamination degradation Suspect Peptide Degradation improper_storage->degradation improper_handling->degradation new_reagent Use a New Aliquot or Reconstitute Fresh Reagent degradation->new_reagent follow_protocol Follow Recommended Handling Protocol new_reagent->follow_protocol re_evaluate Re-evaluate Results follow_protocol->re_evaluate

Caption: Troubleshooting workflow for Ac-Lys-D-Ala-D-lactic acid.

References

  • How to Store Peptides | Best Practices for Researchers. (URL: [Link])

  • Reconstitution & Storage of Peptides | Peptides4U | UK. (URL: [Link])

  • Peptide Storage and Handling Guidelines - GenScript. (URL: [Link])

  • Maximizing Peptide Stability: Lab Storage Techniques. (URL: [Link])

  • Peptide handling & storage guidelines - How to store a peptide? - sb-PEPTIDE. (URL: [Link])

  • How long does reconstituted peptide last in fridge - LifeTein. (URL: [Link])

  • How Long Are Reconstituted Peptides Good For - Oreate AI Blog. (URL: [Link])

  • CAS No : 220341-79-7 | Product Name : Ac-Lys-D-Ala-D-lactic Acid | Pharmaffiliates. (URL: [Link])

  • D-Lactic Acid Standard Solution (1 g/L) - Megazyme. (URL: [Link])

  • Lactical Safety Data Sheet PDF - Fortrex. (URL: [Link])

  • Ac-Lys-D-Ala-D-lactic acid acetate | C16H29N3O8 | CID 131676648 - PubChem. (URL: [Link])

  • Mohammadi, T., et al. (2011). Activities and regulation of peptidoglycan synthases. Philosophical Transactions of the Royal Society B: Biological Sciences, 366(1584), 3463-3473. (URL: [Link])

  • Chen, Y. C., et al. (2023). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. RSC Advances, 13(39), 27361-27372. (URL: [Link])

  • Shelf Life and Storage Conditions - Lactic Acid, Lactates and Blends - Jungbunzlauer. (URL: [Link])

  • Chiosis, G., & Boneca, I. G. (2001). Selective Cleavage of D-Ala-D-Lac by Small Molecules: Re-Sensitizing Resistant Bacteria to Vancomycin. Columbia University. (URL: [Link])

  • Le-Mai, T., et al. (2022). Plant peptidoglycan precursor biosynthesis: Conservation between moss chloroplasts and Gram negative bacteria. bioRxiv. (URL: [Link])

  • Pazos, M., & Peters, K. (2019). Peptidoglycan: Structure, Synthesis, and Regulation. EcoSal Plus, 8(2). (URL: [Link])

  • Peptidoglycan - Wikipedia. (URL: [Link])

  • Kim, S. J., et al. (2013). Quantification of d-Ala-d-Lac terminated peptidoglycan structure in vancomycin-resistant Enterococcus faecalis using a combined solid-state NMR and mass spectrometry analysis. Journal of the American Chemical Society, 135(4), 1337-1340. (URL: [Link])

  • Fan, C., et al. (1994). The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA). Science, 266(5184), 439-443. (URL: [Link])

  • Park, I. S., et al. (1996). Determinants for Differential Effects on d-Ala-d-Lactate vs d-Ala-d-Ala Formation by the VanA Ligase from Vancomycin-Resistant Enterococci. Biochemistry, 35(51), 16574-16581. (URL: [Link])

  • Loll, P. J., et al. (2024). Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine. Acta Crystallographica Section D: Structural Biology, 80(Pt 2), 108-115. (URL: [Link])

  • Steen, A., et al. (2005). Autolysis of Lactococcus lactis Is Increased upon d-Alanine Depletion of Peptidoglycan and Lipoteichoic Acids. Journal of Bacteriology, 187(1), 114-124. (URL: [Link])

  • d-Amino Acids and Lactic Acid Bacteria - PMC. (URL: [Link])

  • lactic acid degradation: Topics by Science.gov. (URL: [Link])

  • Microbial pathways for the synthesis and degradation of l-lysine.... - ResearchGate. (URL: [Link])

  • Lysine acetylation of Escherichia coli lactate dehydrogenase regulates enzyme activity and lactate synthesis - Frontiers. (URL: [Link])

Sources

Optimization

Technical Support Center: Managing the Hygroscopic Properties of Ac-Lys-D-Ala-D-lactic acid acetate

Welcome to the technical support guide for Ac-Lys-D-Ala-D-lactic acid acetate. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and be...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ac-Lys-D-Ala-D-lactic acid acetate. This document provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and best practices for handling this valuable but challenging hygroscopic compound. As a critical depsipeptide for studying vancomycin resistance mechanisms, its integrity is paramount for reproducible and accurate experimental outcomes.[1][2][3][4] This guide is structured to address common issues encountered in the lab, explaining the science behind the problems and offering robust solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of Ac-Lys-D-Ala-D-lactic acid acetate.

Q1: What does "hygroscopic" mean in the context of Ac-Lys-D-Ala-D-lactic acid acetate?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. For Ac-Lys-D-Ala-D-lactic acid acetate, a white to off-white powder in its anhydrous state, this means it will readily attract and hold water molecules. The presence of the acetate salt can exacerbate this property.[5][6] If the relative humidity (RH) exceeds a critical point, the compound may undergo deliquescence, where it absorbs so much water that it dissolves into a liquid solution.[7][8][9]

Q2: Why has my vial of Ac-Lys-D-Ala-D-lactic acid acetate turned into a clumpy solid or a viscous oil?

A: This is a classic sign of significant moisture absorption. When the lyophilized powder is exposed to ambient air, its hygroscopic nature causes it to quickly adsorb water vapor. This leads to physical changes, starting with clumping and eventually, if enough moisture is absorbed, forming a thick, syrup-like substance. This indicates that the material's integrity may be compromised and its effective concentration is no longer that of the dry powder.

Q3: How does moisture absorption affect the stability and integrity of the depsipeptide?

A: Water is not just an inert addition; it is a reactive species that can compromise the chemical and physical stability of the molecule in several ways:

  • Hydrolysis: The most significant risk is the hydrolysis of the ester bond linking D-Alanine and D-lactic acid. This cleavage breaks the depsipeptide, rendering it inactive for its intended use in studying vancomycin resistance.[10][11] Peptide bonds, particularly those involving aspartic acid, can also be susceptible to hydrolysis, though the ester linkage is typically more labile.[11][12]

  • Physical Instability: The presence of water can plasticize the solid, leading to aggregation, changes in crystal structure, and difficulties in handling and solubilization.[13][14]

  • Accelerated Degradation: Chemical reactions, including hydrolysis and oxidation, occur much more readily in the presence of water, which acts as a solvent and a reactant.[8][12]

Q4: What is the immediate impact of hygroscopicity on experimental accuracy?

A: The most immediate and critical impact is on weighing.[15] Absorbed water adds significant mass to the compound, which is invisible to the naked eye. If you weigh out 10 mg of the compound that has absorbed 10% water by mass, you are actually weighing 9 mg of your peptide and 1 mg of water. This leads to systematically low concentrations in your experiments, causing errors in potency assays, kinetic studies, and formulation development.[16]

Q5: Can I still use the product if it has been exposed to ambient humidity?

A: It is strongly discouraged. Once the material has visibly changed its physical state (clumping, oiling out), its purity and effective concentration are unknown. Using it will lead to unreliable and irreproducible results. If exposure was minimal and brief, you might be able to dry the material under high vacuum over a desiccant like phosphorus pentoxide (P₂O₅), but you must then verify its purity via analytical methods like HPLC-MS and quantify the residual water content using Karl Fischer titration before use.

Part 2: Troubleshooting Guide

This section provides structured guidance for identifying and resolving specific problems encountered during experimentation.

Issue 1: Inconsistent Weighing & Concentration Errors
  • Symptom: The reading on your analytical balance continuously drifts upwards.[15] Alternatively, your downstream bioassays show lower-than-expected activity or poor reproducibility between batches.

  • Root Cause Analysis: The upward drift on the balance is a direct observation of the compound absorbing atmospheric moisture in real-time. This leads to an overestimation of the mass of the active compound, resulting in solutions with lower-than-intended concentrations.

  • Logical Flow: From Moisture to Error

  • Solution Protocol: Accurate Weighing of Hygroscopic Compounds

    • Environment Preparation: The ideal environment is a nitrogen-purged glove box with a relative humidity (RH) of <10%. If unavailable, use a balance with a draft shield in a room with controlled, low humidity (<35% RH). [16]Place a container of fresh desiccant inside the balance chamber. [17] 2. Equilibration: Allow the sealed vial of Ac-Lys-D-Ala-D-lactic acid acetate to equilibrate to the temperature of the balance room for at least 30 minutes before opening. This prevents condensation of moisture onto the cold powder.

    • Vessel Preparation: Use a clean, dry weighing vessel with a cap (e.g., a small glass vial or an Eppendorf tube). Avoid plastic weighing boats, which can hold a static charge. [18] 4. Tare and Weigh Quickly: Place the capped, empty vessel on the balance and tare it. Uncap the vessel, quickly transfer an approximate amount of the powder using a clean spatula, and immediately recap the vessel. The goal is to minimize air exposure time. [18][19] 5. Weigh by Difference: Record the mass of the capped vessel with the powder. Prepare your solution by adding the solvent directly to this vessel. Then, re-weigh the empty (or near-empty) capped vessel. The difference between the two masses is the exact amount of powder transferred. This is the most accurate method.

    • Handling: Always use forceps or gloves to handle the weighing vessel to avoid transferring moisture and oils from your hands. [15][19]

Issue 2: Suspected Chemical Degradation
  • Symptom: Loss of biological activity in your assay over time, or the appearance of new, unexpected peaks in your HPLC or Mass Spectrometry (MS) analysis.

  • Root Cause Analysis: The presence of absorbed water has likely caused the hydrolysis of the ester bond between D-Ala and D-lactic acid. This is a common degradation pathway for depsipeptides and esters in general, especially when not stored under strictly anhydrous conditions. [10]

  • Hydrolysis Pathway

    Hydrolysis Reactant Ac-Lys-D-Ala-D-lactic acid acetate Ester Bond Peptide Bond Products Products Ac-Lys-D-Ala + D-Lactic Acid Reactant:ester->Products Hydrolysis Water H₂O (from humidity) Water->Reactant:ester Inactive Biologically Inactive Products->Inactive

    Figure 2. Simplified hydrolysis of the depsipeptide.
  • Solution Protocol: Storage and Purity Verification

    • Proper Storage: Upon receipt, store the vial of Ac-Lys-D-Ala-D-lactic acid acetate at -20°C or below in a desiccated, airtight secondary container. For frequent use, aliquot the powder into smaller, single-use vials under a dry, inert atmosphere (e.g., in a glove box) to prevent repeated exposure of the main stock to ambient air.

    • Purity Check by HPLC: If you suspect degradation, analyze the material using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Gradient: A linear gradient from 5% B to 50% B over 20 minutes.

      • Detection: UV at 214 nm.

    • Interpretation: Compare the chromatogram of the suspect material to a reference standard or a previously analyzed fresh lot. The appearance of a new, earlier-eluting peak (corresponding to the more polar hydrolysis products) is a strong indicator of degradation. Confirm the identity of the peaks using MS.

Part 3: Advanced Protocols & Best Practices

This section provides detailed methodologies for quantifying water content and establishing a proper handling environment.

Protocol 3.1: Quantification of Water Content via Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in a sample. [20][21][22][23]It is a highly specific method that reacts stoichiometrically with water.

  • Principle: The KF reaction is based on the oxidation of sulfur dioxide by iodine in the presence of water. The reaction consumes water, and the endpoint is reached when excess iodine is detected, typically by an electrochemical sensor. [21][23]* Method (Coulometric KF is preferred for low water content):

    • Instrument Setup: Use a coulometric Karl Fischer titrator equipped with a sealed titration cell to prevent ingress of atmospheric moisture. [20]Ensure the KF reagents are fresh and the cell is conditioned to a low, stable drift rate (e.g., <5 µ g/min ).

    • Sample Preparation: In a controlled low-humidity environment (glove box), accurately weigh approximately 5-10 mg of the Ac-Lys-D-Ala-D-lactic acid acetate into a dry, gas-tight syringe or a sample boat.

    • Injection: Quickly and carefully inject the solid sample directly into the conditioned KF titration cell.

    • Titration: Start the titration. The instrument will generate iodine electrochemically until all the water from the sample has been consumed.

    • Calculation: The instrument's software will automatically calculate the water content based on the total charge passed (coulombs) and report it as a weight percentage (w/w%).

    • Validation: Run a certified water standard (e.g., sodium tartrate dihydrate) to verify the instrument's performance before and after your sample set. [23]

Data Summary: Recommended Water Content Limits
ApplicationRecommended Max Water Content (w/w%)Rationale
Long-Term Storage < 1.0%To prevent slow hydrolysis and ensure long-term chemical stability.
Weighing for Bioassays < 2.0%Minimizes concentration errors. A correction factor based on the KF result should be applied.
Solid-State Characterization (e.g., DSC, TGA) < 0.5%Water can act as a plasticizer, affecting thermal events and making data interpretation difficult.
Formulation Development As low as reasonably achievable (<1.0%)Water content is a critical quality attribute that must be strictly controlled in the final drug product. [13]

References

  • D-alanine-d-lactate ligase from Enterococcus faecium BM4147 is directly responsible for the biosynthesis of alternate cell-wall precursors in bacteria, which are resistant to the glycopeptide antibiotic vancomycin. PNAS. Available at: [Link]

  • In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Vancomycin Resistance in Enterococci Due to Synthesis of Precursors Terminating in d-Alanyl-d-Serine. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB. PNAS. Available at: [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. Available at: [Link]

  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? Patsnap Eureka. Available at: [Link]

  • Substrate Inhibition of VanA by d-Alanine Reduces Vancomycin Resistance in a VanX-Dependent Manner. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]

  • 3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. Available at: [Link]

  • Stability of pharmaceutical salts in solid oral dosage forms. Academia.edu. Available at: [Link]

  • Bulk Material Weighing Systems - How to Maximize Accuracy. Sterling Systems & Controls, Inc. Available at: [Link]

  • 5 Best Practices for Analytical Balances. Innoweight. Available at: [Link]

  • The Do's and Don'ts of Laboratory Balances. Labcompare. Available at: [Link]

  • Moisture Sorption Analysis of Pharmaceuticals. TA Instruments. Available at: [Link]

  • How to weigh a higroscopic substance. Chromatography Forum. Available at: [Link]

  • Deliquescence of pharmaceutical systems. PubMed. Available at: [Link]

  • Deliquescence of pharmaceutical systems. ResearchGate. Available at: [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. European Journal of Pharmaceutics and Biopharmaceutics. Available at: [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Manufacturer. Available at: [Link]

  • Karl Fischer titration. Wikipedia. Available at: [Link]

  • SODIUM ACETATE ANHYDROUS. Ataman Kimya. Available at: [Link]

  • Deliquescence of pharmaceutical systems. Taylor & Francis Online. Available at: [Link]

  • What Is Karl Fischer Titration? Mettler Toledo. Available at: [Link]

  • What is Sodium Acetate? Properties, Structure, and Uses. Chemignition. Available at: [Link]

  • Principle of Karl Fischer Titration. BYJU'S. Available at: [Link]

  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. American Journal of Biomedical Science & Research. Available at: [Link]

  • Sodium acetate. Wikipedia. Available at: [Link]

  • Techniques for stabilizing moisture-sensitive drug compounds. Consensus. Available at: [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? ResearchGate. Available at: [Link]

  • Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. PubMed. Available at: [Link]

  • Formation versus Hydrolysis of the Peptide Bond from a Quantum-mechanical Viewpoint: The Role of Mineral Surfaces and Implications for the Origin of Life. MDPI. Available at: [Link]

  • Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Available at: [Link]

  • Ac-Lys-D-Ala-D-lactic acid acetate. PubChem. Available at: [Link]

  • Lysine acetylation of Escherichia coli lactate dehydrogenase regulates enzyme activity and lactate synthesis. Frontiers. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing binding constants (Kd) of Vancomycin to D-Ala-D-Ala vs D-Ala-D-Lac

Topic: Comparing Binding Constants ( ) of Vancomycin to D-Ala-D-Ala vs. D-Ala-D-Lac Content Type: Technical Comparison & Experimental Guide Author Persona: Senior Application Scientist Executive Summary The efficacy of V...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Binding Constants (


) of Vancomycin to D-Ala-D-Ala vs. D-Ala-D-Lac
Content Type:  Technical Comparison & Experimental Guide
Author Persona:  Senior Application Scientist

Executive Summary

The efficacy of Vancomycin, a glycopeptide antibiotic of last resort, relies on its high-affinity binding to the D-Ala-D-Ala terminus of peptidoglycan precursors in Gram-positive bacteria.[1][2] Vancomycin-Resistant Enterococci (VRE) evade this mechanism by reprogramming the cell wall terminus to D-Ala-D-Lac.[3][4]

This substitution results in a ~1,000-fold reduction in binding affinity .[2][4][5][6] While often simplified as the "loss of a hydrogen bond," thermodynamic dissection reveals that the loss of affinity is a composite of two factors: the loss of a hydrogen bond donor (~10-fold penalty) and the introduction of electrostatic lone-pair repulsion (~100-fold penalty).

This guide provides the quantitative binding constants, a mechanistic breakdown of the interaction, and a validated Isothermal Titration Calorimetry (ITC) protocol for measuring these parameters in the lab.

Mechanistic Basis: The Atomic Switch

To understand the data, one must understand the structural interface. Vancomycin forms a rigid "binding pocket" that accommodates the flexible D-Ala-D-Ala tail.

  • Wild Type (Susceptible): Vancomycin binds D-Ala-D-Ala via 5 hydrogen bonds .

  • Mutant (Resistant): The terminal D-Alanine is replaced by D-Lactate.[2][3][4][6][7] This changes the amide linkage (-NH-CO-) to an ester linkage (-O-CO-).

    • Consequence 1 (H-Bond Loss): The amide proton (NH) of D-Ala is replaced by an ester oxygen (O) in D-Lac.[2][4][8] This removes the hydrogen bond donor for the carbonyl oxygen of Vancomycin residue 4.

    • Consequence 2 (Electronic Repulsion): The ester oxygen of D-Lac possesses lone electron pairs that are placed in close proximity to the lone pairs of the Vancomycin carbonyl oxygen, creating a destabilizing electrostatic repulsion.

Visualization: Interaction Map

The following diagram illustrates the differential binding modes.

Vancomycin_Binding_Mechanism cluster_0 Antibiotic Host Vanco Vancomycin (Residue 4 Carbonyl) DAla D-Ala-D-Ala (Amide NH) Vanco->DAla Strong H-Bond (Stabilizing) DLac D-Ala-D-Lac (Ester O) Vanco->DLac Lone Pair Repulsion (Destabilizing)

Figure 1: Mechanistic shift from high-affinity H-bonding (Green) to electrostatic repulsion (Red).

Quantitative Comparison: The Data

The following values represent consensus data derived from solution-phase studies (ITC and UV-difference spectroscopy) at physiological pH.

Table 1: Binding Constants & Thermodynamics
ParameterD-Ala-D-Ala (Susceptible)D-Ala-D-Lac (Resistant)Fold Change
Dissociation Constant (

)
1.0 – 4.0

M
> 1,000

M (1 mM)
~1,000x Weaker
Association Constant (

)
~

M

<

M

~1,000x Lower
Gibbs Free Energy (

)
-7.0 to -8.0 kcal/mol-3.0 to -4.0 kcal/mol

kcal/mol
Enthalpy (

)
-12.0 kcal/mol-6.0 kcal/molLess Exothermic
Primary Driver Enthalpy (H-Bond network)Weak Hydrophobic EffectN/A

Expert Insight: Note that the


 of ~4 kcal/mol corresponds to the ~1000-fold loss in affinity (

change at 298K). The loss of a single H-bond typically costs only ~1-1.5 kcal/mol. The remaining penalty comes from the energetic cost of burying the repulsive oxygen-oxygen interface.

Experimental Protocol: Measuring via ITC

While Surface Plasmon Resonance (SPR) is faster, Isothermal Titration Calorimetry (ITC) is the gold standard for this comparison because it directly measures the heat of binding (


), allowing you to distinguish between enthalpic contributions (H-bonds) and entropic factors (solvent release).
Protocol: Comparative Binding Assay

Instrument: Malvern MicroCal PEAQ-ITC or equivalent. Temperature: 25°C (298 K).

Phase 1: Sample Preparation (Critical)
  • Buffer Matching: Both Vancomycin and the peptide ligand (e.g., diacetyl-Lys-D-Ala-D-Ala) must be dissolved in the exact same buffer.

    • Recommended Buffer: 50 mM HEPES or Sodium Cacodylate, pH 7.0, 150 mM NaCl.

    • Why? Mismatched buffers cause high heat of dilution, masking the weak D-Ala-D-Lac signal.

  • Ligand Design: Use soluble mimics.

    • Ligand A:

      
      -acetyl-D-Ala-D-Ala (or diacetyl-Lys-D-Ala-D-Ala).[9]
      
    • Ligand B:

      
      -acetyl-D-Ala-D-Lac.
      
  • Concentrations (The "C-Value" Rule):

    • For D-Ala-D-Ala (

      
      M) :
      
      • Cell (Vancomycin): 15-20

        
        M.
        
      • Syringe (Ligand): 200-300

        
        M.
        
    • For D-Ala-D-Lac (

      
      ) :
      
      • Challenge: You cannot achieve the ideal C-value (

        
        ) because 
        
        
        
        is too high. You must use "Low-C" conditions.
      • Cell (Vancomycin): 50-100

        
        M.
        
      • Syringe (Ligand): 5-10 mM (High concentration required to drive saturation).

Phase 2: The Run
  • Degas: Degas samples for 10 minutes to prevent bubble artifacts.

  • Injection Schedule:

    • Injection 1: 0.4

      
      L (discard this data point; removes diffusion error).
      
    • Injections 2-19: 2.0

      
      L every 150 seconds.
      
  • Controls: Run Ligand

    
     Buffer (Heat of Dilution). Subtract this from the experimental data.
    
Phase 3: Data Analysis
  • Integration: Integrate the area under each injection peak to get kcal/mol of injectant.[10]

  • Fitting: Fit to a One Set of Sites model.

    • D-Ala-D-Ala: Fix stoichiometry (

      
      ) to 1.0 if purity is known, or let it float (should be 0.9–1.1).
      
    • D-Ala-D-Lac:[2][3][4][6][7][9][11][12][13] Because the curve will be shallow (low affinity), you MUST fix N=1.0 during fitting to get an accurate

      
      . If you let both 
      
      
      
      and
      
      
      float on a low-affinity curve, the error will be massive.
ITC Workflow Diagram

ITC_Workflow start Start prep Buffer Exchange (Dialysis/SEC) start->prep conc Determine Conc. (UV Absorbance) prep->conc setup Load Cell (Vanco) Load Syringe (Ligand) conc->setup run Titration (19 x 2uL Injections) setup->run process Baseline Subtraction & Integration run->process decision Is Kd weak (>100 uM)? process->decision fit_std Fit: Float N, K, dH decision->fit_std No (Steep Curve) fit_fix Fit: Fix N=1.0 Float K, dH decision->fit_fix Yes (Shallow Curve) result Output: Kd, dH, dS fit_std->result fit_fix->result

Figure 2: ITC Workflow emphasizing the critical fitting strategy for weak binders like D-Ala-D-Lac.

Implications for Drug Development

The 1000-fold loss in affinity renders native Vancomycin clinically ineffective against VRE. Understanding this thermodynamic gap has led to two main strategies in "Next-Generation" Glycopeptides (e.g., Oritavancin, Dalbavancin):

  • Hydrophobic Anchoring: Adding a lipid side chain allows the drug to anchor into the bacterial membrane. This increases the local concentration of the drug near the target, compensating for the weak

    
     via a proximity effect (reducing 
    
    
    
    not by changing the intrinsic binding site, but by preventing diffusion away from the cell).
  • Dimerization: Enhancing the natural tendency of glycopeptides to dimerize can lead to cooperative binding, increasing avidity.

References

  • Bugg, T. D., et al. (1991). Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor. Science, 254(5030), 1433-1440.

  • Walsh, C. T. (1993). Vancomycin resistance: decoding the molecular logic.[1][14] Science, 261(5119), 308-309.

  • Healy, V. L., et al. (2000). Kinetics and thermodynamics of vancomycin binding to D-Ala-D-Ala and D-Ala-D-Lac peptides.[7][9] Chemistry & Biology, 7(2), 109-119.

  • McComas, C. C., et al. (2003). Synthesis and kinetic analysis of vancomycin derivatives modified at the N-terminus. Journal of the American Chemical Society, 125(31), 9314-9315.

  • Malvern Panalytical. (2023). Isothermal Titration Calorimetry: A User's Guide.

Sources

Comparative

Comparative Validation Guide: Mass Spectrometry vs. Conventional Purity Analysis for Ac-Lys-D-Ala-D-Lactic Acid

Executive Summary: The Depsipeptide Challenge In the study of Vancomycin resistance (specifically VanA and VanB phenotypes in Enterococci), the depsipeptide Ac-Lys-D-Ala-D-Lactic acid serves as a critical surrogate for t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Depsipeptide Challenge

In the study of Vancomycin resistance (specifically VanA and VanB phenotypes in Enterococci), the depsipeptide Ac-Lys-D-Ala-D-Lactic acid serves as a critical surrogate for the altered peptidoglycan terminus. The resistance mechanism hinges on a single atomic substitution: the replacement of the amide bond (NH) in the wild-type D-Ala-D-Ala with an ester bond (O) in D-Ala-D-Lac.[1]

This substitution reduces Vancomycin binding affinity by ~1,000-fold due to the loss of a critical hydrogen bond.[2][3] Consequently, the purity of this reagent is non-negotiable . Even trace contamination with the amide analog (Ac-Lys-D-Ala-D-Ala) can generate false positives in binding assays, skewing


 values and compromising resistance mechanism studies.

This guide objectively compares validation methods, demonstrating why LC-MS/MS is the only technique capable of definitively certifying the purity of Ac-Lys-D-Ala-D-Lactic acid with the necessary sensitivity and specificity.

Technical Comparison: Why Conventional Methods Fail

While HPLC-UV and NMR are standard in peptide synthesis, they suffer from specific blind spots when applied to depsipeptides.

Table 1: Comparative Analysis of Validation Methodologies
FeatureHPLC-UV (210/220 nm) 1H-NMR Spectroscopy LC-MS/MS (Triple Quad/Q-TOF)
Primary Detection Peptide bond absorptionProton chemical shiftsMass-to-charge ratio (

)
Differentiation Retention time only (Low Specificity)Chemical shift of

-proton (Medium Specificity)
Mass shift (+1 Da) & Fragmentation (High Specificity)
Sensitivity (LOD) ~0.1 - 0.5% impurity~1 - 5% impurity< 0.01% impurity
Critical Flaw Co-elution of amide/ester analogs is common; cannot identify the peak definitively.Requires large sample mass; minor amide impurities often buried in baseline noise.Requires optimization of collision energy to prevent in-source fragmentation of the labile ester.
Verdict Insufficient for critical assays.Structural confirmation only ; poor for purity.Gold Standard for purity validation.

The Mass Spectrometry Advantage: Mechanistic Insight

The superiority of MS lies in its ability to exploit the physical differences between the amide and ester bonds.

  • The Mass Shift: The substitution of NH (15.01 Da) with O (15.99 Da) results in a mass increase of exactly +0.984 Da for the depsipeptide compared to the peptide analog. High-resolution MS (HRMS) detects this easily.

  • Fragmentation Physics: The ester bond in D-Ala-D-Lac is thermodynamically less stable than the amide bond. Under Collision-Induced Dissociation (CID), the depsipeptide exhibits a distinct fragmentation pathway—specifically the facile loss of the lactate moiety—which acts as a unique spectral fingerprint.

Diagram 1: MS/MS Fragmentation Logic

This diagram illustrates the structural divergence in fragmentation between the resistant (depsipeptide) and sensitive (dipeptide) targets.

FragmentationPathway Depsi Precursor: Ac-Lys-D-Ala-D-Lac (Depsipeptide) Collision Collision Cell (CID) Depsi->Collision Peptide Impurity: Ac-Lys-D-Ala-D-Ala (Dipeptide) Peptide->Collision Frag_Ester Specific Ion: [M-Lactate]+ (Ester Cleavage) Collision->Frag_Ester Low CE (Labile Bond) Frag_Amide Non-Specific y-ions (High Energy Required) Collision->Frag_Amide High CE (Stable Bond)

Caption: Differential fragmentation pathways of depsipeptide vs. dipeptide under Collision-Induced Dissociation (CID).

Validated Experimental Protocol

This protocol is designed to be a self-validating system . It includes a "System Suitability Test" (SST) using a spiked sample to prove the instrument can distinguish the impurity.

Phase 1: Sample Preparation
  • Solvent: Dissolve Ac-Lys-D-Ala-D-Lac in 50:50 Water:Acetonitrile (0.1% Formic Acid). Avoid alcohols (MeOH/EtOH) to prevent potential transesterification artifacts during storage.

  • Concentration: Prepare a stock at 1 mg/mL; dilute to 10 µg/mL for analysis.

  • SST Mix (Critical): Prepare a separate vial containing 10 µg/mL Ac-Lys-D-Ala-D-Lac spiked with 1% (0.1 µg/mL) Ac-Lys-D-Ala-D-Ala (the impurity).

Phase 2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 5 minutes. (The depsipeptide is slightly less polar than the dipeptide and typically elutes later).

  • Ionization: ESI Positive Mode.

Phase 3: MRM Transitions (Triple Quadrupole)

Assuming Ac-Lys-D-Ala-D-Lac (Mono-acetylated) MW ≈ 331.3 Da / Ac-Lys(Ac)-D-Ala-D-Lac (Di-acetylated) MW ≈ 373.4 Da. Adjust based on specific acetylation status.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
D-Ala-D-Lac (Target)[M+H]+[M-Lactate]+10 - 15 eVSpecific ester cleavage.
D-Ala-D-Ala (Impurity)[M+H-1]+[M-Ala]+20 - 25 eVAmide bond requires higher energy.

Note: If using Q-TOF (High Res), extract ion chromatograms (EIC) with a window of ±0.005 Da.

Diagram 2: The Validation Workflow

Visualizing the step-by-step logic to ensure data integrity.

ValidationWorkflow Start Sample: Ac-Lys-D-Ala-D-Lac LC LC Separation (C18 Gradient) Start->LC SST System Suitability Test (Spike 1% Amide Impurity) SST->LC Control MS MS Detection (MRM / HRMS) LC->MS Decision Detect Impurity Peak? MS->Decision Pass PASS: Purity > 99% (Impurity < LOD) Decision->Pass No Fail FAIL: Significant Amide Found (Recrystallize/Discard) Decision->Fail Yes

Caption: Decision tree for batch release based on MS data.

Data Interpretation & Acceptance Criteria

To validate the purity of your Ac-Lys-D-Ala-D-Lac, your data must meet these criteria:

  • Retention Time Shift: The depsipeptide typically elutes after the dipeptide impurity on a C18 column due to the replacement of the polar H-bond donor (NH) with a less polar oxygen.

  • Mass Accuracy (for HRMS): The observed mass must be within 5 ppm of the theoretical mass (e.g., Calc: 374.1927 for [M+H]+ of di-acetylated form).

  • Purity Calculation:

    
    
    (Where RF is the Response Factor, typically assumed to be 1.0 for these structural analogs unless determined otherwise).
    
Common Pitfalls
  • In-Source Fragmentation: If the Declustering Potential (DP) is too high, the labile ester bond may break before the quadrupole, causing signal loss. Always optimize source temperature and voltage using the SST standard.

  • Matrix Effects: Peptidoglycan precursors are often isolated from bacterial lysates. Use Marfey's reagent (FDAA) derivatization if analyzing biological matrices to improve retention and sensitivity [1].

References

  • Arthur, M., et al. (1991).[3] Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: Biosynthesis of a depsipeptide peptidoglycan precursor.[3]Biochemistry .[2][3][4][5][6][7]

  • Bugg, T. D., et al. (1991).[3] Molecular basis for vancomycin resistance in Enterococcus faecium BM4147: biosynthesis of a depsipeptide peptidoglycan precursor.[3]Biochemistry .[2][3][4][5][6][7]

  • Yang, H., et al. (2013). A liquid chromatography-tandem mass spectrometry assay for D-Ala-D-Lac: a key intermediate for vancomycin resistance in vancomycin-resistant enterococci.[7][8]Analytical Biochemistry .

  • Walsh, C. T. (1993). Vancomycin resistance: decoding the molecular logic.[3]Science .

Sources

Validation

Quantitative Comparison of Hydrogen Bond Networks: Depsipeptide vs. Native Peptide Ligands

Executive Summary In the optimization of macrocyclic therapeutics, the amide-to-ester substitution (creating a depsipeptide) is a precision tool used to modulate membrane permeability without altering the gross topologic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of macrocyclic therapeutics, the amide-to-ester substitution (creating a depsipeptide) is a precision tool used to modulate membrane permeability without altering the gross topological footprint of the ligand. By replacing a hydrogen bond (H-bond) donor (-NH-) with an acceptor-only ester oxygen (-O-), researchers can selectively delete specific nodes in a hydrogen bond network.

This guide provides a rigorous framework for quantifying these network changes. It moves beyond qualitative observation, establishing a protocol to correlate H-bond Occupancy (MD) and Temperature Coefficients (NMR) with Desolvation Energy (


)  and Permeability (

)
.

Part 1: The Mechanistic Shift (Amide vs. Ester)

The fundamental difference between a native peptide and a depsipeptide lies in the "Chameleonic" capacity. While native peptides often struggle to shed their hydration shell to enter a cell membrane, depsipeptides reduce the energetic cost of desolvation.

The Thermodynamic Trade-off
  • Native Peptide (Amide): High solvation energy due to strong H-bond donors (NH) interacting with water. High energy penalty to enter the lipid bilayer.

  • Depsipeptide (Ester): The ester oxygen acts as a weak acceptor but lacks a donor. This lowers

    
    , allowing the molecule to partition into the membrane more easily, provided the remaining intramolecular H-bond network (IMHB) is sufficiently strong to shield polar groups.
    
Visualization: The H-Bond Deletion Logic

The following diagram illustrates the structural and energetic consequences of the substitution.

DepsipeptideLogic Native Native Peptide (Amide Bond -CONH-) Sub Substitution (NH -> O) Native->Sub Synthetic Modification Depsi Depsipeptide (Ester Bond -COO-) Sub->Depsi DonorLoss Loss of H-Bond Donor Depsi->DonorLoss Primary Effect Network Network Rewiring (New IMHB Formation) DonorLoss->Network Conformational Shift Desolv Reduced Desolvation Penalty (ΔG) DonorLoss->Desolv Thermodynamic Effect Perm Increased Passive Permeability (Papp) Network->Perm Shielding Desolv->Perm Partitioning

Figure 1: Mechanistic flow of amide-to-ester substitution. The loss of the donor reduces the energy barrier for membrane entry while forcing a reorganization of the intramolecular hydrogen bond (IMHB) network.

Part 2: Computational Assessment (Molecular Dynamics)

To quantify the stability of the H-bond network, we utilize Molecular Dynamics (MD) simulations in explicit solvent. The critical metric here is Fractional Occupancy .

Protocol: H-Bond Occupancy Analysis

Objective: Determine the percentage of simulation time a specific H-bond exists.

  • System Setup:

    • Force Field: CHARMM36m or AMBER ff14SB (optimized for peptidomimetics).

    • Solvent: TIP3P water (to simulate aqueous environment) and Chloroform/Octanol (to simulate membrane interior).

    • Equilibration: NPT ensemble (1 atm, 300 K) for 10 ns.

  • Production Run: 500 ns to 1

    
    s trajectory.
    
  • Analysis Criteria (Standard Definition):

    • Distance (

      
      ) < 3.5 Å.
      
    • Angle (

      
      ) < 30°.
      
  • Calculation:

    
    
    
Comparative Data: Peptide vs. Depsipeptide

Data simulated based on typical cyclic hexapeptide profiles (e.g., derived from Valinomycin or Sansalvamide analogs).

MetricNative Peptide (Amide)Depsipeptide (Ester Analog)Interpretation
Global H-Bond Count (Water) 2.8 (Average)1.9 (Average)Depsipeptides form fewer bonds in water due to donor loss.
Global H-Bond Count (Lipid) 3.5 (Average)3.2 (Average)In lipids, depsipeptides maintain tight networks similar to peptides.
Primary IMHB Occupancy 85% (Stable)92% (Hyper-stable)The remaining H-bonds in depsipeptides often strengthen to compensate.
Solvation Free Energy (

)
-25 kcal/mol-18 kcal/molCritical: Depsipeptide is "less happy" in water, driving it into the membrane.

Part 3: Experimental Validation (VT-NMR)

Computational predictions must be validated by Variable Temperature NMR (VT-NMR) . The temperature coefficient of the amide proton chemical shift (


) is the gold standard for assessing solvent exposure.
Protocol: VT-NMR Coefficient Determination

Objective: Distinguish between solvent-exposed and intramolecularly H-bonded amides.

  • Sample Preparation: Dissolve ligand (1-5 mM) in non-polar solvent (e.g., CDCl

    
    ) or mimicking solvent (DMSO-
    
    
    
    ).
  • Data Acquisition: Acquire

    
    H-NMR spectra at 5 K intervals (e.g., 298 K to 323 K).
    
  • Analysis: Plot chemical shift (

    
    , ppm) vs. Temperature (
    
    
    
    , K).
  • Classification:

    • Shielded (H-bonded): Slope > -4.0 ppb/K (values near 0).

    • Exposed (Solvent bonded): Slope < -6.0 ppb/K (large negative values).

The "Chameleon" Signature

A successful depsipeptide candidate will exhibit a "Chameleon" profile:

  • In Water (MD prediction): High exposure (bonds break).

  • In Lipid/CDCl

    
     (NMR data):  Low temperature coefficients (bonds form).
    

Table: Interpretation of NMR Coefficients

Residue TypePeptide

(ppb/K)
Depsipeptide

(ppb/K)
Structural Insight
Residue

(Solvent Exposed)
-8.5-Residue

was the site of ester substitution (NH lost).
Residue

(IMHB Acceptor)
-2.1-1.8The network tightens; the bond becomes more shielded in the depsipeptide.
Residue

(Loop Region)
-6.0-4.5Conformational shift causes this residue to tuck in, reducing exposure.

Part 4: Integrated Workflow & Functional Outcome

The ultimate goal is correlating these network changes to Permeability (


)  measured via PAMPA (Parallel Artificial Membrane Permeability Assay).
Experimental Workflow Diagram

Workflow cluster_Exp Experimental Validation cluster_Comp Computational Insight Start Candidate Design (Amide-to-Ester Scan) NMR VT-NMR (CDCl3) Metric: Δδ/ΔT > -4 ppb/K Start->NMR MD_Water MD (Water) Calc: Desolvation Penalty Start->MD_Water Decision Correlate Data: Is ΔG reduced & Network Stable? NMR->Decision Confirms Structure PAMPA PAMPA Assay Metric: Papp (10^-6 cm/s) Outcome High Permeability Lead PAMPA->Outcome Validates MD_Lipid MD (Membrane) Calc: H-Bond Occupancy MD_Water->MD_Lipid MD_Lipid->Decision Confirms Mechanism Decision->PAMPA Predicts

Figure 2: Integrated workflow combining In Silico and Wet-lab techniques to validate depsipeptide performance.

Conclusion

Depsipeptides generally outperform native peptides in passive permeability not because they form more hydrogen bonds, but because they remove the energetic penalty of the donor they replaced.

  • Success Metric: A depsipeptide is superior if it maintains a "closed" conformation in lipids (Occupancy > 80%) while exhibiting a lower

    
     than the parent peptide.
    

References

  • Wang, C. K., et al. (2023). "Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides."[1] Nature Communications.

  • D'Souza, C., et al. (2020). "Amide-to-Ester Substitution Improves Membrane Permeability of a Cyclic Peptide Without Altering Its Three-Dimensional Structure."[2] ChemRxiv.

  • Bock, J. E., et al. (2013). "Permaebility of Depsipeptides: The Role of Hydrogen Bonding Networks." Journal of Medicinal Chemistry.
  • Cierpicki, T., & Otlewski, J. (2001). "Amide proton temperature coefficients as hydrogen bond indicators in proteins." Journal of Biomolecular NMR.

  • Gawrys, R., et al. (2025). "Hydrogen bond occupancy in MD simulations: Best practices." Bioinformatics Community Archives.

Sources

Comparative

A Senior Application Scientist's Guide to Validating Vancomycin Resistance Models Using Ac-Lys-D-Ala-D-lactic acid

This guide provides an in-depth comparison of biochemical, whole-cell, and computational models used to study and validate vancomycin resistance. We will explore the central role of the synthetic depsipeptide, Nα,Nε-diac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of biochemical, whole-cell, and computational models used to study and validate vancomycin resistance. We will explore the central role of the synthetic depsipeptide, Nα,Nε-diacetyl-Lys-D-Ala-D-lactic acid, as an indispensable tool for dissecting the molecular underpinnings of this critical antibiotic resistance mechanism.

Part 1: The Molecular Basis of Vancomycin Action and Resistance

Vancomycin, a glycopeptide antibiotic, has long been a last-resort treatment for serious Gram-positive infections, including those caused by Methicillin-resistant Staphylococcus aureus (MRSA).[1] Its mechanism of action is exquisitely specific: it forms a stable complex with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, physically obstructing the transglycosylation and transpeptidation steps essential for cell wall synthesis.[1][2][3] This sequestration weakens the cell wall, leading to osmotic lysis and bacterial death.

Resistance, particularly in enterococci (VRE), arises from a sophisticated biochemical reprogramming of the cell wall precursor.[4] A cluster of genes, most notably the vanA operon, orchestrates the synthesis of an alternative peptidoglycan terminus. The VanH dehydrogenase reduces pyruvate to D-lactate (D-Lac), and the VanA ligase then synthesizes the depsipeptide D-Ala-D-Lac instead of the native D-Ala-D-Ala dipeptide.[2][5][6]

This seemingly subtle change—the substitution of a peptide bond's nitrogen with an ester oxygen—has profound consequences. It eliminates a critical hydrogen bond and introduces electrostatic repulsion between the ligand and vancomycin, reducing the antibiotic's binding affinity by approximately 1000-fold.[4][7][8][9] This dramatic loss of affinity is the molecular foundation of high-level vancomycin resistance.

Vancomycin_Mechanism cluster_Susceptible Susceptible Bacterium cluster_Resistant Resistant Bacterium (VanA-type) PG_precursor Peptidoglycan Precursor (ends in D-Ala-D-Ala) Complex_S Stable Complex (5 H-bonds) PG_precursor->Complex_S Vancomycin_S Vancomycin Vancomycin_S->PG_precursor High Affinity Binding (Kd ~μM) Cell_Wall_S Cell Wall Synthesis Complex_S->Cell_Wall_S Inhibition Lysis_S Cell Lysis Cell_Wall_S->Lysis_S Failure leads to PG_precursor_R Modified Precursor (ends in D-Ala-D-Lac) Complex_R Unstable Interaction (4 H-bonds + Repulsion) PG_precursor_R->Complex_R Vancomycin_R Vancomycin Vancomycin_R->PG_precursor_R Low Affinity Binding (Kd ~mM, 1000x weaker) Cell_Wall_R Cell Wall Synthesis Complex_R->Cell_Wall_R No Inhibition Survival_R Bacterial Survival Cell_Wall_R->Survival_R Proceeds normally

Figure 1. Mechanism of vancomycin action and resistance.

Part 2: The Essential Reagent: Ac-Lys-D-Ala-D-lactic acid

To validate any model of vancomycin resistance, one must be able to replicate and measure this drastic change in binding affinity. This requires a stable, pure, and cell-free system. Nα,Nε-diacetyl-Lys-D-Ala-D-lactic acid (Ac-Lys-D-Ala-D-Lac) is the key to this system.[10][11]

This synthetic depsipeptide serves as a high-fidelity mimic of the terminus of the modified peptidoglycan precursor found in VanA-type resistant bacteria. Its counterpart, Nα,Nε-diacetyl-Lys-D-Ala-D-Ala , mimics the susceptible target. Using these molecules allows researchers to isolate the specific binding event from the complex and variable environment of a living bacterium, providing the "ground truth" data needed to validate more complex models.

Part 3: A Comparative Guide to Validation Models

We will now compare three distinct but complementary modeling approaches, each with its own methodology, strengths, and limitations.

Model 1: Biochemical Assays (In Vitro)

Core Principle: To directly quantify the thermodynamics and kinetics of the molecular interaction between vancomycin and its target ligands. These assays provide the most direct measurement of the 1000-fold reduction in binding affinity that underpins resistance.

Key Methodologies:

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Surface Plasmon Resonance (SPR): Immobilizes one molecule (e.g., vancomycin) and flows the other (e.g., Ac-Lys-D-Ala-D-Lac) over it to measure real-time association (ka) and dissociation (kd) rates.

  • Fluorescence Polarization/Anisotropy: Measures changes in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.

This protocol outlines the validation of reduced binding affinity using ITC.

  • Preparation:

    • Dissolve high-purity vancomycin, Ac-Lys-D-Ala-D-Ala, and Ac-Lys-D-Ala-D-Lac in identical buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4).

    • Degas all solutions thoroughly to prevent air bubbles.

    • Accurately determine the concentration of all solutions via UV-Vis spectrophotometry or amino acid analysis.

  • Instrument Setup:

    • Set the ITC instrument (e.g., Malvern Panalytical MicroCal) to the desired experimental temperature (e.g., 25°C).

    • Load the sample cell with vancomycin solution (e.g., 20-50 µM).

    • Load the injection syringe with the ligand solution (Ac-Lys-D-Ala-D-Ala or Ac-Lys-D-Ala-D-Lac) at a concentration 10-20 times that of the cell concentration.

  • Titration:

    • Perform a series of small, precisely controlled injections (e.g., 20 injections of 2 µL each) of the ligand into the sample cell.

    • Record the heat change after each injection. A control experiment, injecting ligand into buffer, should be performed to subtract the heat of dilution.

  • Data Analysis:

    • Integrate the peaks of the raw thermogram to obtain the heat change per injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

ITC_Workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis P1 Dissolve Vancomycin & Ligands in Identical Buffer P2 Degas Solutions P1->P2 P3 Determine Concentrations P2->P3 R1 Load Vancomycin into Sample Cell P3->R1 R2 Load Ligand into Syringe (e.g., Ac-Lys-D-Ala-D-Lac) P3->R2 R3 Perform Automated Titration Injections R1->R3 R2->R3 A1 Integrate Raw Thermogram Peaks R3->A1 A2 Plot Binding Isotherm A1->A2 A3 Fit Data to Binding Model A2->A3 A4 Determine Kd, ΔH, n A3->A4

Figure 2. Experimental workflow for Isothermal Titration Calorimetry (ITC).
LigandExpected Kd (Dissociation Constant)Interpretation
Ac-Lys-D-Ala-D-Ala~1-10 µMHigh-affinity binding (Susceptible)
Ac-Lys-D-Ala-D-Lac~1-10 mMLow-affinity binding (Resistant)
Ratio (Resistant/Susceptible) ~1000-fold increase Successful validation of resistance model

Note: Absolute Kd values may vary with experimental conditions, but the ~1000-fold ratio is the critical validation metric.[4][7][9]

Model 2: Whole-Cell Assays (In Vivo)

Core Principle: To measure the phenotypic outcome of resistance—the ability of the bacterium to grow in the presence of vancomycin. This approach validates the biological consequence of the altered biochemistry in a living system.

Key Methodologies:

  • Broth Microdilution: Determines the Minimum Inhibitory Concentration (MIC), the lowest drug concentration that prevents visible bacterial growth.[12] This is the gold standard for antibiotic susceptibility testing.[13]

  • Agar Dilution: Similar to broth microdilution but performed on solid agar plates.

  • Gradient Diffusion (Etest): A plastic strip with a predefined antibiotic gradient is placed on an inoculated agar plate to determine the MIC.[12]

  • Vancomycin Screen Agar: An agar plate containing a fixed concentration of vancomycin (e.g., 6 µg/mL) used to screen for potential resistance.[14]

This protocol follows Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation:

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of both a vancomycin-susceptible strain (e.g., Enterococcus faecalis ATCC 29212) and a vancomycin-resistant strain (e.g., a clinical E. faecium isolate carrying vanA).

    • Prepare serial two-fold dilutions of vancomycin in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[15] Concentrations should range from >256 µg/mL to <0.25 µg/mL.

  • Inoculation:

    • Dilute the standardized inoculum and add it to each well of the vancomycin dilution series to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Data Analysis:

    • Visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of vancomycin at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_run Inoculation & Incubation cluster_analysis Data Analysis P1 Prepare Vancomycin Serial Dilutions in Plate P3 Inoculate Plate Wells (~5x10^5 CFU/mL) P1->P3 P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) P2->P3 R1 Incubate Plate (35°C, 16-20h) P3->R1 A1 Visually Inspect Wells for Turbidity R1->A1 A2 Identify Lowest Concentration with No Growth A1->A2 A3 Determine MIC Value A2->A3

Figure 3. Experimental workflow for MIC determination by broth microdilution.
Bacterial StrainGenotypeExpected MIC (µg/mL)Interpretation
E. faecalis ATCC 29212vanA negative≤2Susceptible
Clinical VRE IsolatevanA positive≥16Resistant

Note: Breakpoints are defined by regulatory bodies like CLSI. A high MIC in a vanA-positive strain validates the phenotypic expression of the resistance mechanism.

Model 3: Computational Models (In Silico)

Core Principle: To use computer simulations to predict and visualize the binding interaction between vancomycin and its ligands at an atomic level. These models are validated when they can accurately reproduce the experimentally determined binding affinities.

Key Methodologies:

  • Molecular Docking: Predicts the preferred orientation and binding energy of a ligand when bound to a receptor.

  • Molecular Dynamics (MD) Simulations: Simulates the movement of atoms and molecules over time, providing insights into the stability and dynamics of the vancomycin-ligand complex.

The causality here is critical: experimental data validates the computational model, not the other way around.

  • Model Building:

    • Obtain high-resolution crystal structures of vancomycin and build 3D models of the Ac-Lys-D-Ala-D-Ala and Ac-Lys-D-Ala-D-Lac ligands.

  • Simulation:

    • Perform molecular docking simulations to predict the binding pose and calculate a docking score (an estimate of binding energy) for both ligands with vancomycin.

    • For higher accuracy, run MD simulations on the docked complexes to assess their stability over time and calculate free energy of binding.

  • Validation:

    • Convert the experimentally determined Kd values from ITC into free energy of binding (ΔG = RTlnKd).

    • Compare the calculated binding energies from the in silico model with the experimental ΔG values.

  • Refinement:

    • A strong correlation between the predicted and experimental values validates the computational model. The model is considered robust if it accurately predicts the large, ~4 kcal/mol energy penalty associated with the D-Ala-D-Lac substitution.[4]

    • If there is a discrepancy, the model's parameters (e.g., force fields, water models) may need refinement.

InSilico_Validation Exp_Data Experimental Data (ITC Kd for both ligands) [Ac-Lys-D-Ala-D-Lac] Compare Compare ΔGcalc vs. ΔGexp Exp_Data->Compare ΔGexp = RTln(Kd) Model Computational Model (Molecular Docking / MD) Predict Predict Binding Energy (ΔGcalc) for both ligands Model->Predict Predict->Compare ΔGcalc Validated Model Validated Compare->Validated Strong Correlation Refine Refine Model Parameters Compare->Refine Poor Correlation Refine->Model

Figure 4. Workflow for validating a computational model with experimental data.

Part 4: Head-to-Head Comparison of Validation Models

Choosing the right model depends on the specific research question. This table summarizes the key characteristics of each approach.

FeatureBiochemical Assays (In Vitro)Whole-Cell Assays (In Vivo)Computational Models (In Silico)
Primary Output Binding Affinity (Kd), Thermodynamics (ΔH)Minimum Inhibitory Concentration (MIC)Predicted Binding Energy (ΔG), Structural Pose
System Complexity Low (Purified components)High (Living bacterium)Variable (Atomic to system level)
Physiological Relevance Moderate (Measures direct interaction)High (Measures overall biological effect)Low (Predictive, requires validation)
Throughput Low to MediumHighVery High
Cost per Sample High (Requires specialized equipment)LowVery Low (Requires computational resources)
Key Advantage Mechanistic precision; directly quantifies the molecular event.Gold standard for clinical relevance and phenotypic effect.Provides structural insights and predictive power for novel compounds.
Key Limitation Does not account for cell permeability, efflux, or metabolism.Results can be influenced by many factors beyond target binding.Entirely predictive; its accuracy is dependent on experimental validation.

Conclusion: An Integrated Approach to Validation

No single model is sufficient to fully validate and understand vancomycin resistance. A robust research and development program leverages the strengths of all three.

  • Biochemical assays , using reagents like Ac-Lys-D-Ala-D-lactic acid , provide the foundational, quantitative data on the drug-target interaction.

  • Whole-cell assays confirm that this molecular change translates into a clinically relevant, phenotypic resistance in a living organism.

  • Computational models , once validated against the biochemical data, can then be used to rapidly screen new antibiotic candidates or predict the impact of new resistance mutations, accelerating the drug discovery pipeline.

By understanding the causality behind each experimental choice and integrating these complementary methodologies, researchers can build a comprehensive and validated understanding of vancomycin resistance, paving the way for the development of next-generation antibiotics to combat this persistent threat.

References

  • In Vivo Studies Suggest that Induction of VanS-Dependent Vancomycin Resistance Requires Binding of the Drug to d-Ala-d-Ala Termini in the Peptidoglycan Cell Wall. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • A Redesigned Vancomycin Engineered for Dual D-Ala-D-Ala and D-Ala-D-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. (2011). Journal of the American Chemical Society. [Link]

  • The molecular basis of vancomycin resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA). (1996). Proceedings of the National Academy of Sciences. [Link]

  • A Redesigned Vancomycin Engineered for Dual d-Ala-d-Ala and d-Ala-d-Lac Binding Exhibits Potent Antimicrobial Activity Against Vancomycin-Resistant Bacteria. (2011). ACS Publications. [Link]

  • Molecular Basis for Vancomycin Resistance in Enterococcus faecium BM4 147: Biosynthesis of a Depsipeptide Peptidoglycan. (1991). Biochemistry. [Link]

  • d-Ala-d-Ala ligases from glycopeptide antibiotic-producing organisms are highly homologous to the enterococcal vancomycin-resistance ligases VanA and VanB. (1997). Proceedings of the National Academy of Sciences. [Link]

  • Vancomycin Mechanism of Action | Resistance and More. (2020). DoseMeRx. [Link]

  • Validating New Model for Predicting Antimicrobial Resistance. (2026). Medscape. [Link]

  • Determinants for Differential Effects on d-Ala-d-Lactate vs d-Ala-d-Ala Formation by the VanA Ligase from Vancomycin-Resistant Enterococci. (1996). Biochemistry. [Link]

  • The neglected model validation of antimicrobial resistance transmission models – a systematic review. (2025). BMC Infectious Diseases. [Link]

  • Structural basis for the evolution of vancomycin resistance D,D-peptidases. (2015). Proceedings of the National Academy of Sciences. [Link]

  • Partitioning the Loss in Vancomycin Binding Affinity for d-Ala-d-Lac into Lost H-Bond and Repulsive Lone Pair Contributions. (2003). Journal of the American Chemical Society. [Link]

  • Crystal structure of vancomycin bound to the resistance determinant d-alanine-d-serine. (2024). Acta Crystallographica Section D: Structural Biology. [Link]

  • Antibody-catalyzed cleavage of the D-Ala-D-Lac depsipeptide: an immunological approach to the problem of vancomycin resistance. (2002). PubMed. [Link]

  • Molecular mechanisms of vancomycin resistance. (2013). Annals of the New York Academy of Sciences. [Link]

  • Validating the AMRFinder Tool and Resistance Gene Database by Using Antimicrobial Resistance Genotype-Phenotype Correlations in a Collection of Isolates. (2019). Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • External validation of predictive models for antibiotic susceptibility of urine culture. (2025). PubMed. [Link]

  • Vancomycin-resistant enterococci colonization-infection model: parameter impacts and outbreak risks. (2014). PubMed. [Link]

  • Can artificial intelligence models be trusted? Determining the variables for building accurate prediction models for antimicrobial resistance. (n.d.). Vivli AMR. [Link]

  • Ac-Lys(Ac)-D-Ala-D-Lactic acid | Depsipeptide Substrate for DD-carboxypeptidases. (n.d.). Anaspec. [Link]

  • Isolation and Biochemical Fingerprinting of Vancomycin-Resistant Enterococcus faecium From Meat, Chicken and Cheese. (2013). Jundishapur Journal of Microbiology. [Link]

  • A Review of Detection Methods for Vancomycin-Resistant Enterococci (VRE) Genes: From Conventional Approaches to Potentially Electrochemical DNA Biosensors. (2022). Biosensors. [Link]

  • Two Innovative Approaches to Optimize Vancomycin Dosing Using Estimated AUC after First Dose: Validation Using Data Generated from Population PK Model Coupled with Monte-Carlo Simulation and Comparison with the First-Order PK Equation Approach. (2022). MDPI. [Link]

  • Predicting Antibiotic Effect of Vancomycin Using Pharmacokinetic/Pharmacodynamic Modeling and Simulation. (2022). Pharmaceutics. [Link]

  • Susceptibility testing of Staphylococcus aureus to vancomycin. (n.d.). UK Health Security Agency. [Link]

  • Machine learning approach for personalized vancomycin steady-state trough concentration prediction: a superior approach over Bayesian population pharmacokinetic model. (2025). Frontiers in Pharmacology. [Link]

  • Laboratory Testing for Vancomycin-resistant Staphylococcus aureus. (2024). Centers for Disease Control and Prevention. [Link]

  • Rapid Detection of VanA/B-Producing Vancomycin-Resistant Enterococci Using Lateral Flow Immunoassay. (2021). MDPI. [Link]

  • Vancomycin-Resistant Enterococci: Screening Efficacy and the Risk of Bloodstream Infections in a Specialized Healthcare Setting. (2025). MDPI. [Link]

  • Laboratory evaluation of five assay methods for vancomycin: Bioassay, high-pressure liquid chromatography, fluorescence polarization immunoassay, radioimmunoassay, and fluorescence immunoassay. (2016). ResearchGate. [Link]

  • Analytical methods for vancomycin determination in biological fluids and in pharmaceuticals. (2004). Scielo. [Link]

  • Different Antimicrobial Susceptibility Testing Methods to Determine Vancomycin Susceptibility and MIC for Staphylococcus aureus with Reduced Vancomycin Susceptibility. (2022). MDPI. [Link]

  • Ac-Lys-D-Ala-D-lactic acid acetate. (n.d.). PubChem. [Link]

  • Identifying the effect of vancomycin on health care–associated methicillin-resistant Staphylococcus aureus strains using bacterial cytological profiling. (2021). PLOS ONE. [Link]

  • The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. (1972). ResearchGate. [Link]

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